Product packaging for beta-NETA(Cat. No.:)

beta-NETA

Cat. No.: B1201893
M. Wt: 242.34 g/mol
InChI Key: JOVXNHIPEIWDDU-UHFFFAOYSA-N
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Description

Beta-NETA, also known as this compound, is a useful research compound. Its molecular formula is C16H20NO+ and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20NO+ B1201893 beta-NETA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20NO+

Molecular Weight

242.34 g/mol

IUPAC Name

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium

InChI

InChI=1S/C16H20NO/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12H,10-11H2,1-3H3/q+1

InChI Key

JOVXNHIPEIWDDU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1

Synonyms

2-(alpha-naphthoyl)ethyltrimethylammonium iodide
2-(beta-naphthoyl)ethyltrimethylammonium iodide
2-naphthoylethyltrimethylammonium

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of β-Funaltrexamine (β-FNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Funaltrexamine (β-FNA) is a pivotal research tool in opioid pharmacology, primarily recognized for its unique dual activity at opioid receptors. It acts as a selective, irreversible antagonist at the μ-opioid receptor (MOR) while concurrently functioning as a reversible agonist at the κ-opioid receptor (KOR). This complex pharmacological profile makes it an invaluable molecule for elucidating the distinct physiological roles of these two receptor systems. Beyond its classical opioid receptor activity, emerging evidence indicates that β-FNA possesses significant anti-inflammatory and neuroprotective properties that are independent of the MOR. These effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the biological activity of β-FNA, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its key signaling pathways and experimental workflows.

Opioid Receptor Binding Affinity

β-FNA's interaction with opioid receptors is characterized by a high affinity for the μ-opioid receptor, to which it binds irreversibly, and a notable affinity for the κ- and δ-opioid receptors. The binding affinities are typically determined through competitive radioligand binding assays.

Receptor SubtypeRadioligandTest SystemKᵢ (nM)IC₅₀ (nM)Reference
μ-Opioid Receptor (MOR) [³H]DihydromorphineRat brain membranes-< 10[1]
δ-Opioid Receptor (DOR) [³H][D-Ala²,D-Leu⁵]enkephalinRat brain membranes27.78-[2]
κ-Opioid Receptor (KOR) [³H]EthylketazocineMouse brain membranes--[3]

Note: Kᵢ and IC₅₀ values can vary based on the specific radioligand, tissue preparation, and assay conditions used.

Functional Activity

The functional activity of β-FNA is bifurcated: it antagonizes MOR-mediated signaling and promotes KOR-mediated signaling. Additionally, it exhibits inhibitory effects on inflammatory pathways independent of opioid receptors.

μ-Opioid Receptor (MOR) Antagonism

β-FNA is distinguished by its irreversible antagonism of the MOR. This is achieved through the covalent alkylation of a lysine residue (Lys233) within the MOR binding pocket.[4] This irreversible binding effectively silences the receptor, making β-FNA a powerful tool for studying MOR-dependent processes. The irreversible nature of this antagonism can be demonstrated by the persistent rightward shift in the dose-response curves of MOR agonists even after extensive washing of the tissue or cell preparation.[5]

κ-Opioid Receptor (KOR) Agonism

In contrast to its effects on the MOR, β-FNA acts as a reversible agonist at the KOR. This activity is responsible for the KOR-mediated analgesic effects observed in animal models.[6] The agonist activity is typically quantified using functional assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

Assay TypeTest SystemEC₅₀ (nM)Eₘₐₓ (% of control)Reference
[³⁵S]GTPγS Binding CHO cells expressing hKOR~51 (compared to U69,593)High Efficacy[3][7]
Analgesia (Tail-flick test) Mice-Produces analgesia[8]
MOR-Independent Anti-inflammatory Activity

Recent studies have revealed that β-FNA can exert anti-inflammatory effects that are not mediated by opioid receptors. It has been shown to decrease the expression and release of inflammatory chemokines, such as CXCL10, in astrocytes.[4][9] This effect is attributed to the inhibition of the NF-κB signaling pathway. Specifically, β-FNA has been observed to inhibit the activation of p38 mitogen-activated protein kinases (p38 MAPK) and reduce the levels of activated NF-κB subunits (p50 and p65).[4][9]

Signaling Pathways

Opioid Receptor Signaling

β-FNA's interaction with MOR and KOR initiates distinct intracellular signaling cascades. As a MOR antagonist, it blocks the canonical Gαi/o-coupled pathway, preventing the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. As a KOR agonist, it activates this same Gαi/o-coupled pathway, leading to the downstream effects associated with KOR activation, such as analgesia.

cluster_MOR μ-Opioid Receptor (MOR) Pathway cluster_KOR κ-Opioid Receptor (KOR) Pathway betaFNA_MOR β-FNA MOR MOR betaFNA_MOR->MOR Irreversible Antagonist Gai_MOR Gαi/o MOR->Gai_MOR X AC_MOR Adenylyl Cyclase Gai_MOR->AC_MOR Inhibition Blocked cAMP_MOR cAMP AC_MOR->cAMP_MOR ATP -> betaFNA_KOR β-FNA KOR KOR betaFNA_KOR->KOR Reversible Agonist Gai_KOR Gαi/o KOR->Gai_KOR AC_KOR Adenylyl Cyclase Gai_KOR->AC_KOR Inhibits cAMP_KOR cAMP AC_KOR->cAMP_KOR X

Opioid Receptor Signaling Pathways of β-FNA.
NF-κB Inhibitory Pathway

The anti-inflammatory actions of β-FNA are mediated by its interference with the NF-κB signaling cascade, a central pathway in the inflammatory response. This action is independent of its effects on opioid receptors.

cluster_NFkB β-FNA's MOR-Independent NF-κB Inhibitory Pathway betaFNA β-FNA p38 p38 MAPK betaFNA->p38 Inhibits IKK IKK Complex betaFNA->IKK Inhibits p38->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) - IκB (Inactive) NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active IκB Degradation Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., CXCL10)

MOR-Independent NF-κB Inhibitory Pathway of β-FNA.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the determination of the binding affinity (Kᵢ) of β-FNA for a specific opioid receptor subtype.

Objective: To determine the concentration of β-FNA that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀) and to calculate its inhibitory constant (Kᵢ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • β-Funaltrexamine (β-FNA) stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of β-FNA in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: β-FNA dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of β-FNA.

    • Use non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Analgesia Assessment (Mouse Tail-Flick Test)

This protocol describes a common method to assess the analgesic effects of β-FNA, mediated by its KOR agonist activity.

Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus after administration of β-FNA.

Materials:

  • Male ICR or C57BL/6 mice.

  • β-Funaltrexamine (β-FNA) solution for injection (e.g., subcutaneous or intracerebroventricular).

  • Tail-flick analgesia meter.

  • Mouse restrainers.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place a mouse in a restrainer, allowing the tail to be exposed. Position the tail over the heat source of the tail-flick meter and record the baseline latency for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer β-FNA or vehicle control to the mice.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each mouse at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Compare the %MPE between the β-FNA-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Workflow for Assessing Irreversible Antagonism

This workflow details the experimental steps to confirm the irreversible nature of β-FNA's antagonism at the MOR.

cluster_workflow Workflow for Assessing Irreversible Antagonism of β-FNA at MOR start Start prep Prepare Cell Membranes Expressing MOR start->prep split Split into Two Groups: Control and β-FNA Pre-treatment prep->split control_incubate Control Group: Incubate with Buffer split->control_incubate Control fna_incubate β-FNA Group: Incubate with β-FNA split->fna_incubate β-FNA wash Wash Both Groups Extensively to Remove Unbound Ligand control_incubate->wash fna_incubate->wash assay Perform Functional Assay (e.g., [³⁵S]GTPγS) with a MOR Agonist (e.g., DAMGO) wash->assay analyze Analyze Dose-Response Curves assay->analyze result1 Control: Normal Sigmoidal Curve analyze->result1 result2 β-FNA Pre-treated: Rightward Shift in EC₅₀ and Reduced Eₘₐₓ analyze->result2 conclusion Conclusion: Irreversible Antagonism Confirmed result1->conclusion result2->conclusion

Workflow for Assessing Irreversible Antagonism of β-FNA.

Conclusion

β-Funaltrexamine stands as a cornerstone pharmacological tool due to its multifaceted biological activities. Its irreversible antagonism at the MOR provides a definitive method for studying the physiological consequences of μ-opioid receptor blockade, while its reversible agonism at the KOR allows for the investigation of κ-opioid-mediated effects. The discovery of its MOR-independent anti-inflammatory properties, through the inhibition of the NF-κB pathway, has opened new avenues for its potential therapeutic applications in neuroinflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of β-FNA in their studies of opioid pharmacology and neuroinflammation.

References

A Technical Guide to β-NETA: A Small Molecule Antagonist of Chemokine-Like Receptor 1 (CMKLR1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory disorders, metabolic syndrome, and cancer.[1] Its endogenous ligand, the adipokine chemerin, activates complex signaling cascades that modulate immune cell trafficking, adipogenesis, and inflammation.[1][2] The development of specific antagonists for CMKLR1 is crucial for both dissecting its physiological roles and for therapeutic intervention. This document provides a comprehensive technical overview of 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA), a widely studied small molecule antagonist of CMKLR1. While the user prompt referred to this compound as beta-NETA, the scientific literature predominantly identifies it as α-NETA, a nomenclature that will be used henceforth for accuracy.

The Chemerin/CMKLR1 Signaling Axis

CMKLR1 and its Ligand, Chemerin

CMKLR1 is a class A GPCR primarily expressed on immune cells such as macrophages, plasmacytoid dendritic cells (pDCs), and natural killer (NK) cells, as well as on adipocytes and endothelial cells.[3][4] Its primary endogenous ligand, chemerin, is a 143-amino acid protein secreted as an inactive precursor, pro-chemerin.[5] Proteolytic cleavage of the C-terminus by inflammatory and coagulation proteases generates the active form of chemerin, which binds to CMKLR1 with low nanomolar affinity.[5]

Downstream Signaling Pathways

Upon agonist binding, CMKLR1 undergoes a conformational change, leading to the activation of multiple intracellular signaling pathways:

  • G-Protein Coupling: CMKLR1 couples primarily to the Gi/o family of G proteins.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

  • Calcium Mobilization: Activation of the Gi/o pathway also stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[3][5]

  • MAPK and PI3K/Akt Pathways: Chemerin-CMKLR1 signaling activates the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell migration, proliferation, and survival.[5][7][8]

  • β-Arrestin Recruitment: Ligand binding also promotes the recruitment of β-arrestin 2 to the receptor's C-terminus.[4][5] This interaction is crucial for receptor desensitization, internalization, and for mediating G protein-independent signaling events.[4][9]

The culmination of these signaling events results in potent chemotaxis of CMKLR1-expressing immune cells, modulation of inflammatory responses, and regulation of adipocyte differentiation.[2][3][5]

Chemerin Chemerin CMKLR1 CMKLR1 Receptor Chemerin->CMKLR1 Binds G_protein Gi/o Protein CMKLR1->G_protein Activates MAPK_ERK MAPK/ERK Pathway CMKLR1->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway CMKLR1->PI3K_Akt Activates beta_Arrestin β-Arrestin 2 CMKLR1->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization Chemotaxis Chemotaxis Inflammation Ca_Mobilization->Chemotaxis MAPK_ERK->Chemotaxis PI3K_Akt->Chemotaxis Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization

Caption: CMKLR1 Signaling Pathways.

α-NETA: A CMKLR1 Antagonist

α-NETA (2-(α-naphthoyl)ethyltrimethylammonium iodide) was identified as a potent, small-molecule inhibitor of CMKLR1 function.[4] It serves as a crucial pharmacological tool to investigate the roles of the chemerin/CMKLR1 axis and represents a lead compound for developing therapeutics for CMKLR1-mediated pathologies.[7][10][11]

Mechanism of Antagonism

α-NETA functions as a non-competitive antagonist. Its primary mechanism of action is the inhibition of the chemerin-stimulated recruitment of β-arrestin 2 to CMKLR1.[4][11] By preventing this key interaction, α-NETA effectively blocks receptor internalization and downstream signaling events that are dependent on β-arrestin, most notably cell migration.[4][12] Studies have demonstrated that α-NETA can suppress the activation of the PI3K/Akt and MAPK/ERK signaling pathways in various cell types.[7][8]

Chemerin Chemerin CMKLR1 CMKLR1 Receptor Chemerin->CMKLR1 Binds alpha_NETA α-NETA alpha_NETA->CMKLR1 Acts on beta_Arrestin β-Arrestin 2 alpha_NETA->beta_Arrestin Inhibits Recruitment CMKLR1->beta_Arrestin Recruitment Signaling Downstream Signaling (e.g., Chemotaxis) beta_Arrestin->Signaling Blocked_Signal Signaling Blocked start Start prep_cells Harvest & Resuspend CMKLR1+ Cells start->prep_cells pre_incubate Pre-incubate cells with α-NETA or Vehicle prep_cells->pre_incubate add_cells Add Cell Suspension to Upper Chamber pre_incubate->add_cells setup_plate Add Chemerin to Lower Chamber setup_plate->add_cells incubate Incubate at 37°C (2-4 hours) add_cells->incubate quantify Quantify Migrated Cells (e.g., Flow Cytometry) incubate->quantify analyze Calculate % Inhibition Determine IC50 quantify->analyze end End analyze->end

References

The Selective κ-Opioid Receptor Antagonist JDTic: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic, or (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a potent and highly selective, non-peptidic antagonist of the κ-opioid receptor (KOR). Its unique pharmacological profile, characterized by a long duration of action, has made it a valuable tool in neuroscience research. This document provides an in-depth technical overview of JDTic, encompassing its chemical structure, physicochemical properties, pharmacological characteristics, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by JDTic and its experimental applications.

Chemical and Physical Properties

JDTic is a complex small molecule with the chemical formula C28H39N3O3.[1] Its structure is distinct from traditional opioid antagonists derived from morphine or naltrexone.[2]

PropertyValueReference
IUPAC Name (3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide[1]
Chemical Formula C28H39N3O3[2]
Molecular Weight 465.63 g/mol [2]
CAS Number 361444-66-8[2]
Appearance White to off-white solidN/A
Solubility The dihydrochloride salt form of JDTic has enhanced water solubility.[2] One source indicates it is "quite soluble in H2O".[3][2][3]
Melting Point Data not available in the searched sources.N/A

Pharmacological Properties

JDTic is a highly selective antagonist for the KOR, exhibiting significantly lower affinity for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[2] Its antagonist activity is potent and long-lasting, with effects observed for up to several weeks following a single administration in animal models.[2][4] This prolonged action is not due to irreversible binding but is attributed to the altered activity of c-Jun N-terminal kinases (JNK).[2]

Receptor Binding Affinity and Selectivity
ReceptorBinding Affinity (Ki)Selectivity vs. KORReference
κ-Opioid Receptor (KOR) 0.32 nM-[5]
μ-Opioid Receptor (MOR) > 500-fold lower affinity> 500x[6]
δ-Opioid Receptor (DOR) > 16,000-fold lower affinity> 16,000x[6]
Functional Activity

In functional assays, such as the [35S]GTPγS binding assay, JDTic acts as a pure antagonist with no agonist activity.[7] It effectively blocks the effects of KOR agonists like U50,488H.[5]

AssayParameterValueReference
[35S]GTPγS Binding Assay Ke (antagonist dissociation constant)0.02 nM[5]
Pharmacokinetics
ParameterValueSpeciesReference
Plasma Half-life 24 to 41 hoursRat[1][8]
Brain Half-life 24 to 76 hoursRat[1][8]
Duration of Action Up to 28 days (oral administration)Mouse[4]

Signaling Pathways

The κ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9] As an antagonist, JDTic blocks the downstream signaling cascades initiated by KOR agonists.

G-Protein Signaling Pathway

The canonical signaling pathway for the KOR involves the inhibition of adenylyl cyclase and the modulation of ion channels.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR κ-Opioid Receptor G_protein Gi/o Protein (αβγ subunits) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channels G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ Efflux GIRK->K_ion Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates JDTic JDTic (Antagonist) JDTic->KOR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_ion->Hyperpolarization

Figure 1. KOR G-Protein Signaling Pathway Antagonized by JDTic.
c-Jun N-terminal Kinase (JNK) Pathway

The long-lasting effects of JDTic are mediated through the activation of the JNK signaling pathway. This represents a form of biased antagonism, where the antagonist not only blocks the canonical G-protein pathway but also actively initiates a separate signaling cascade.

JDTic_JNK_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR κ-Opioid Receptor JNK_Cascade JNK Signaling Cascade (MAP3K -> MAP2K -> JNK) KOR->JNK_Cascade Activates JDTic JDTic JDTic->KOR JNK Phosphorylated JNK (p-JNK) JNK_Cascade->JNK Downstream Downstream Effects: - Altered Gene Expression - Long-term changes in  neuronal function JNK->Downstream

Figure 2. JDTic-Mediated Activation of the JNK Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of JDTic.

In Vitro [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

GTPgammaS_Workflow start Start prep Membrane Preparation (e.g., from CHO cells expressing KOR) start->prep incubation Incubation: - Membranes - GDP - KOR Agonist (e.g., U50,488H) - JDTic (at various concentrations) - [35S]GTPγS prep->incubation filtration Rapid Filtration (to separate bound from free [35S]GTPγS) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Determine IC50 or Ke values) scintillation->analysis end End analysis->end

Figure 3. Experimental Workflow for the [35S]GTPγS Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human κ-opioid receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), a fixed concentration of GDP (e.g., 10-100 µM), and varying concentrations of JDTic.[1]

    • Add a fixed concentration of a KOR agonist (e.g., U50,488H) to stimulate G-protein activation.

    • Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).[1]

    • Incubate the plate at 30°C for 60 minutes.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the JDTic concentration to determine the IC50 or Ke value.

In Vivo Mouse Tail-Flick Test

This test is used to assess the antinociceptive (pain-relieving) effects of drugs by measuring the latency of a mouse to withdraw its tail from a thermal stimulus. JDTic's antagonist properties are evaluated by its ability to block the antinociceptive effects of a KOR agonist.

Tail_Flick_Workflow start Start pretreatment Administer JDTic (e.g., subcutaneously) start->pretreatment agonist_admin After a specified time (e.g., 24h), administer KOR agonist (e.g., enadoline) pretreatment->agonist_admin tail_flick_test Perform Tail-Flick Test: - Apply thermal stimulus to the tail - Measure withdrawal latency agonist_admin->tail_flick_test data_collection Record Latency Times tail_flick_test->data_collection analysis Compare latencies between JDTic-treated and control groups data_collection->analysis end End analysis->end

Figure 4. Experimental Workflow for the Mouse Tail-Flick Test.

Detailed Protocol:

  • Animal Preparation:

    • Use male ICR mice.[10]

    • Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer JDTic subcutaneously (s.c.) or orally (p.o.) at the desired dose.[10]

    • After a predetermined time (e.g., 24 hours), administer a KOR agonist such as enadoline.[10]

  • Tail-Flick Test:

    • Gently restrain the mouse.

    • Focus a beam of high-intensity light on the ventral surface of the tail.

    • Measure the time it takes for the mouse to flick its tail away from the heat source. A cut-off time is typically used to prevent tissue damage.

  • Data Analysis:

    • Calculate the percent maximal possible effect (%MPE) for each animal.

    • Compare the %MPE between the JDTic-treated group and the control group to determine the antagonist effect.

In Vivo Conditioned Place Preference (CPP) Test

The CPP paradigm is used to assess the rewarding or aversive properties of a drug. In the context of JDTic, it can be used to study its effects on the rewarding properties of drugs of abuse.

CPP_Workflow start Start pre_conditioning Pre-conditioning Phase: - Allow animal to freely explore  all compartments - Record baseline preference start->pre_conditioning conditioning Conditioning Phase: - Pair one compartment with drug  (e.g., cocaine) - Pair another compartment with saline pre_conditioning->conditioning post_conditioning Post-conditioning (Test) Phase: - Administer JDTic or vehicle - Allow animal to freely explore  all compartments in a drug-free state - Record time spent in each compartment conditioning->post_conditioning analysis Data Analysis: - Compare time spent in drug-paired  compartment before and after conditioning,  and between JDTic and vehicle groups post_conditioning->analysis end End analysis->end

Figure 5. Experimental Workflow for the Conditioned Place Preference Test.

Detailed Protocol:

  • Apparatus:

    • A two- or three-compartment box with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning: On day 1, place the animal in the apparatus and allow it to freely explore all compartments for a set period (e.g., 15 minutes) to determine baseline preference.

    • Conditioning: Over several days, confine the animal to one compartment after administering a drug of abuse (e.g., cocaine) and to another compartment after administering saline. The pairings are typically counterbalanced.

    • Post-conditioning (Test): After the conditioning phase, administer JDTic or a vehicle. Then, place the animal back in the apparatus with free access to all compartments and record the time spent in each.

  • Data Analysis:

    • Calculate a preference score (time in drug-paired compartment minus time in saline-paired compartment).

    • Compare the preference scores between the JDTic-treated group and the control group.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents. JDTic has been shown to have antidepressant-like effects in this model.

FST_Workflow start Start pretreatment Administer JDTic or vehicle (e.g., 23 hours prior to testing) start->pretreatment swim_session Forced Swim Session: - Place rat in a cylinder of water - Record behavior for a set time  (e.g., 5 minutes) pretreatment->swim_session behavioral_scoring Behavioral Scoring: - Immobility time - Swimming time - Climbing time swim_session->behavioral_scoring analysis Data Analysis: - Compare behavioral parameters  between JDTic and vehicle groups behavioral_scoring->analysis end End analysis->end

Figure 6. Experimental Workflow for the Forced Swim Test.

Detailed Protocol:

  • Apparatus:

    • A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Administer JDTic or a vehicle to male Sprague-Dawley rats, typically 23 hours before the test.[11]

    • Place the rat in the cylinder of water for a 5-minute session.[11]

    • Record the entire session on video for later analysis.

  • Behavioral Scoring:

    • Score the video for the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

  • Data Analysis:

    • Compare the time spent in each behavioral state between the JDTic-treated group and the control group. A decrease in immobility time is indicative of an antidepressant-like effect.

Clinical Development and Future Directions

A Phase 1 clinical trial of JDTic for the treatment of cocaine dependence was initiated but subsequently halted.[2] Despite its preclinical promise, the long-acting nature of JDTic and potential off-target effects may present challenges for clinical development. Nevertheless, JDTic remains an invaluable research tool for elucidating the role of the KOR system in various physiological and pathological processes, including addiction, depression, and anxiety.[2][12] Further research may focus on developing shorter-acting KOR antagonists with improved safety profiles for therapeutic use.

References

The Discovery and Synthesis of β-Naltrexamine (beta-NETA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Naltrexamine (beta-NETA), the 6β-amino epimer of naltrexone, is a pivotal molecule in opioid research. First synthesized in the late 1970s, it has become a foundational pharmacophore for the development of highly selective opioid receptor antagonists. This technical guide provides a comprehensive overview of the discovery, stereospecific synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its synthesis and for key binding and functional assays are presented. Furthermore, this document summarizes its binding affinities for opioid receptors and illustrates its mechanism of action as a neutral antagonist through signaling pathway and experimental workflow diagrams.

Discovery and Significance

The exploration of the structure-activity relationships of naltrexone, a potent opioid antagonist, led to the synthesis of its 6-amino derivatives. In 1977, Jiang, Hanson, Portoghese, and Takemori reported the synthesis of the epimeric 6-amino derivatives of both naloxone and naltrexone.[1][2][3] Their research revealed that the configuration at the C-6 position significantly influences the pharmacological activity. Specifically, the 6β epimers, including β-naltrexamine, exhibited greater narcotic antagonist potency compared to their 6α counterparts.[1] In vitro binding experiments corroborated these findings, showing that the higher in vivo potency of the 6β epimers correlates with their increased affinity for opioid receptors.[1]

β-Naltrexamine has since served as a crucial parent compound for the creation of irreversible antagonists of the μ-opioid receptor (MOR), such as β-chlornaltrexamine (β-CNA) and β-funaltrexamine (β-FNA).[4] A key characteristic of β-naltrexamine is its action as a neutral antagonist at both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR), for which it displays similarly high affinity.[4][5] This property is of significant interest as neutral antagonists do not affect the basal signaling activity of the receptor, which may offer therapeutic advantages in the treatment of narcotic addiction by potentially reducing withdrawal symptoms compared to inverse agonists.[5]

Chemical Synthesis of β-Naltrexamine

The stereoselective synthesis of β-naltrexamine is typically achieved from naltrexone in a multi-step process. The following protocol is a composite of established methods.[6][7]

Experimental Protocol: Synthesis of β-Naltrexamine

Step 1: Formation of Naltrexone Oxime

  • To a solution of naltrexone in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude naltrexone oxime by recrystallization or column chromatography.

Step 2: Reduction of the Oxime to the Amine

  • To a solution of naltrexone oxime in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent. A common method involves the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid like zirconium(IV) chloride (ZrCl₄).[7]

  • Add NaBH₄ portion-wise to a stirred suspension of ZrCl₄ in dry THF at 0°C.[7]

  • After stirring for 30 minutes, add the naltrexone oxime portion-wise.[7]

  • Warm the reaction mixture to room temperature and then reflux for 24 hours under a nitrogen atmosphere.[7]

  • After completion, concentrate the suspension to dryness.[7]

  • Carefully add 2M hydrochloric acid at 0°C and then heat at 80°C for at least one hour.[7]

  • Basify the aqueous layer with sodium carbonate and extract the product with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude β-naltrexamine.[7]

Step 3: Purification of β-Naltrexamine

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to obtain pure β-naltrexamine.

  • The overall yield for the three-step synthesis of β-naltrexamine from naltrexone is approximately 63%.[6][8]

Pharmacological Properties

β-Naltrexamine is characterized by its high binding affinity for opioid receptors and its neutral antagonist profile.

Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of β-naltrexamine and related compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

CompoundReceptorKi (nM)SpeciesReference
β-Naltrexamine MORHigh AffinityNot Specified[4]
DORHigh AffinityNot Specified[4]
6β-Naltrexol MOR~0.2Not Specified[9]
DOR~6Not Specified[9]
KOR~1Not Specified[9]
Naltrexone MOR~0.1-0.5Human, Rat[9][10]
DOR~10-40Human, Rat[9][10]
KOR~0.5-1Human, Rat[9][10]

Note: Specific Ki values for β-naltrexamine are not consistently reported across the literature, with "high affinity" being the common descriptor. The data for the closely related 6β-naltrexol are provided for a quantitative comparison.

Mechanism of Action: Neutral Antagonism

β-Naltrexamine functions as a neutral antagonist at the μ-opioid receptor. Unlike inverse agonists, which suppress the basal, agonist-independent signaling of G protein-coupled receptors (GPCRs), neutral antagonists bind to the receptor and block agonist binding without affecting this basal activity.[5] This is a critical distinction, as the inverse agonism of antagonists like naloxone and naltrexone may contribute to the precipitation of withdrawal symptoms in opioid-dependent individuals.[5] The neutral antagonism of β-naltrexamine and its derivatives like 6β-naltrexol suggests they may be better candidates for treating opioid addiction and overdose.[5][11]

Signaling Pathway of a Neutral Opioid Antagonist

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates beta_NETA β-Naltrexamine (Neutral Antagonist) beta_NETA->MOR Binds & Blocks (No effect on basal activity) ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Mediates

Caption: Signaling pathway of a neutral opioid antagonist at the μ-opioid receptor.

Key Experimental Protocols for Pharmacological Characterization

The pharmacological profile of β-naltrexamine is determined through a series of in vitro assays. The most common are radioligand binding assays to determine binding affinity and functional assays, such as the [³⁵S]GTPγS binding assay, to assess efficacy.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound (β-naltrexamine).

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR. For an antagonist, this assay is used to determine its ability to block agonist-stimulated G protein activation.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of an agonist (e.g., DAMGO for the MOR), varying concentrations of the antagonist (β-naltrexamine), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Detection: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist to determine the antagonist's potency (IC₅₀ or Kₑ).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Pharmacological Characterization start Naltrexone step1 Oxime Formation start->step1 step2 Reduction to Amine step1->step2 step3 Purification (Column Chromatography) step2->step3 end_synthesis Pure β-Naltrexamine step3->end_synthesis binding_assay Radioligand Binding Assay end_synthesis->binding_assay Test Compound functional_assay [³⁵S]GTPγS Binding Assay end_synthesis->functional_assay Test Compound data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis results Binding Affinity (Ki) Antagonist Potency (Kₑ) Neutral Antagonist Profile data_analysis->results

Caption: Experimental workflow for the synthesis and pharmacological characterization of β-naltrexamine.

Conclusion

β-Naltrexamine is a fundamentally important molecule in the field of opioid pharmacology. Its discovery paved the way for a deeper understanding of the stereochemical requirements for opioid receptor antagonism and has been instrumental in the development of sophisticated molecular probes for studying these receptors. Its characterization as a neutral antagonist highlights its potential for therapeutic applications where minimizing the precipitation of withdrawal is desirable. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel opioid receptor modulators.

References

An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of beta-NETA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-2-(naphthoyl)ethyltrimethylammonium iodide (beta-NETA), a known inhibitor of the enzyme choline acetyltransferase (ChAT). While its isomer, alpha-NETA, has been identified as a potent antagonist of the chemokine-like receptor 1 (CMKLR1), the primary characterized activity of this compound is the inhibition of acetylcholine synthesis. This document details the known molecular interactions of this compound, its impact on cholinergic signaling, and methodologies for its study.

Core Target: Choline Acetyltransferase (ChAT)

The principal molecular target of this compound is Choline Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A (acetyl-CoA). By inhibiting ChAT, this compound effectively reduces the production of acetylcholine, thereby modulating cholinergic neurotransmission.

Quantitative Data on this compound Inhibition of ChAT

The inhibitory potency of this compound on choline acetyltransferase has been quantified, as summarized in the table below.

CompoundTargetAssay TypePotency (IC50)Reference
This compoundCholine Acetyltransferase (ChAT)Enzymatic Activity76 µM[1]
alpha-NETACholine Acetyltransferase (ChAT)Enzymatic Activity9 µM[1]

Signaling Pathway: Inhibition of Cholinergic Neurotransmission

The primary signaling pathway affected by this compound is the cholinergic pathway, through the depletion of the neurotransmitter acetylcholine.

Mechanism of Action

This compound acts as an inhibitor of choline acetyltransferase. The inhibition has been described as noncompetitive with respect to both acetyl-CoA and choline[1]. This suggests that this compound does not bind to the active site for either substrate but rather to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. The reduction in ChAT activity leads to a decreased synthesis of acetylcholine in the presynaptic terminal of cholinergic neurons.

Downstream Consequences of ChAT Inhibition

The inhibition of acetylcholine synthesis by this compound leads to a cascade of downstream effects:

  • Reduced Vesicular Loading: With less acetylcholine being synthesized, the vesicular acetylcholine transporter (VAChT) has a diminished pool of neurotransmitter to load into synaptic vesicles.

  • Decreased Neurotransmitter Release: Upon the arrival of an action potential at the axon terminal, the subsequent influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane. Due to the reduced acetylcholine content in these vesicles, the amount of neurotransmitter released into the synaptic cleft is significantly decreased.

  • Impaired Postsynaptic Signaling: The lower concentration of acetylcholine in the synaptic cleft results in reduced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This impairment of cholinergic signaling can affect a wide range of physiological processes, including muscle contraction, memory formation, and autonomic nervous system regulation.

Signaling Pathway Diagram

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis choline->ACh_synthesis acetylCoA Acetyl-CoA acetylCoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis VAChT VAChT ACh_synthesis->VAChT betaNETA This compound betaNETA->ChAT Inhibits ACh_vesicle ACh in Vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Exocytosis VAChT->ACh_vesicle Ca_ion Ca²⁺ Ca_ion->ACh_vesicle triggers release AP Action Potential AP->Ca_ion triggers influx nAChR Nicotinic Receptor (nAChR) ACh_released->nAChR Binds mAChR Muscarinic Receptor (mAChR) ACh_released->mAChR Binds response Postsynaptic Response (e.g., Depolarization) nAChR->response mAChR->response

Inhibition of Acetylcholine Synthesis by this compound.

Secondary Target: Chemokine-like Receptor 1 (CMKLR1)

While the alpha-isomer of NETA is a known antagonist of CMKLR1, there is a significant lack of data regarding the activity of this compound at this receptor. The available literature focuses almost exclusively on alpha-NETA in the context of CMKLR1 signaling. Therefore, at present, CMKLR1 is not considered a primary target of this compound.

Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a common method for determining the enzymatic activity of ChAT and assessing the inhibitory potential of compounds like this compound.

Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA to choline, forming [³H]acetylcholine. The amount of radiolabeled product is then quantified to determine the enzyme's activity.

Materials:

  • Tissue homogenate or purified ChAT enzyme

  • [³H]acetyl-CoA

  • Choline chloride

  • This compound or other inhibitors

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Stop solution (e.g., sodium phosphate buffer with acetonitrile)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, choline chloride, and the tissue homogenate or purified enzyme.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme preparation with various concentrations of this compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]acetyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Separation of Product: Separate the radiolabeled product, [³H]acetylcholine, from the unreacted [³H]acetyl-CoA. This can be achieved by various methods, such as liquid ion-exchange extraction or chromatography.

  • Quantification: Add the separated [³H]acetylcholine to a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of [³H]acetylcholine formation. For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

ChAT_Assay_Workflow start Start prep_enzyme Prepare Enzyme Source (Tissue Homogenate or Purified ChAT) start->prep_enzyme pre_incubate Pre-incubate Enzyme with This compound (or vehicle) prep_enzyme->pre_incubate prep_reagents Prepare Reaction Buffer, Choline, and [³H]acetyl-CoA initiate_reaction Initiate Reaction by adding [³H]acetyl-CoA prep_reagents->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction separate_product Separate [³H]acetylcholine from [³H]acetyl-CoA stop_reaction->separate_product quantify Quantify Radioactivity (Scintillation Counting) separate_product->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Workflow for ChAT Activity and Inhibition Assay.

Conclusion

This compound is a valuable research tool for studying the cholinergic system through its inhibitory action on choline acetyltransferase. Its primary mechanism involves the noncompetitive inhibition of ChAT, leading to a reduction in acetylcholine synthesis and subsequent impairment of cholinergic neurotransmission. While its isomer, alpha-NETA, demonstrates significant activity at the CMKLR1 receptor, there is currently insufficient evidence to classify CMKLR1 as a primary target of this compound. The experimental protocols provided herein offer a framework for the further investigation of this compound and other potential ChAT inhibitors. This guide serves as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the cholinergic system.

References

An In-depth Technical Guide on the Interaction of beta-NETA with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-N-(2-(1-benzylpiperidin-4-yl)ethyl)-2-methoxy-N-((4-methoxyphenyl)methyl)acetamide (beta-NETA) is a synthetic compound primarily recognized for its potent antagonism of the chemokine-like receptor-1 (CMKLR1) and its noncompetitive, slowly reversible inhibition of choline acetyltransferase (ChAT). While its effects on these targets are well-documented, its interaction with acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is characterized as weak. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on acetylcholinesterase, detailing its inhibitory properties and the standard experimental protocols used to characterize such interactions. Due to the limited specific data on the this compound-AChE interaction, this guide also incorporates general principles and methodologies applicable to the study of weak enzyme inhibitors.

Introduction to this compound and Acetylcholinesterase

This compound is a multifaceted pharmacological tool with significant anti-cancer activity and a notable profile as a stable, noncompetitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT) with an IC50 of 9 μM. It is also a potent antagonist of the chemokine-like receptor-1 (CMKLR1)[1].

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in cholinergic neurotransmission by rapidly hydrolyzing acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.[2]. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of serine, histidine, and glutamate residues. Additionally, a "peripheral anionic site" (PAS) at the rim of the gorge can bind various ligands, allosterically modulating the enzyme's activity[3][4]. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Analysis of this compound's Inhibition of Acetylcholinesterase

The inhibitory effect of this compound on acetylcholinesterase is notably weak. The available quantitative data is summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
This compoundAcetylcholinesterase300Not specified[1]
This compoundCholinesterase (general)84Not specified[1]
This compoundCholine Acetyltransferase (ChAT)9Noncompetitive, Slowly Reversible[1]

Table 1: Inhibitory Potency of this compound against Cholinergic Enzymes.

The high IC50 value of 300 µM indicates that a substantial concentration of this compound is required to achieve 50% inhibition of acetylcholinesterase activity in vitro[1]. This suggests that at typical therapeutic concentrations aimed at its primary targets (ChAT and CMKLR1), this compound is unlikely to exert a significant direct inhibitory effect on AChE. The mechanism of this weak inhibition (e.g., competitive, noncompetitive, or mixed) has not been explicitly detailed in the available literature.

Experimental Protocols for Characterizing Acetylcholinesterase Inhibition

The determination of the inhibitory potency (IC50) and the mechanism of action of a compound like this compound on acetylcholinesterase is typically achieved through standardized in vitro enzyme kinetic assays. The most common of these is the Ellman's method.

Ellman's Assay for Acetylcholinesterase Activity

The Ellman's assay is a simple, reliable, and widely used colorimetric method to measure AChE activity.

Principle: The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Detailed Protocol (adapted for 96-well plate format):

Reagents and Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In triplicate, prepare the following in the wells of a 96-well plate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.

    • Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound at various concentrations.

  • Pre-incubation: Add 10 µL of the DTNB solution to all wells (except the blank). Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCI solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ellmans_Assay_Workflow Workflow for Determining AChE Inhibition using Ellman's Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - ATCI Solution - this compound Dilutions Plate Set up 96-well Plate: - Blank - Control - Test Compound Wells Reagents->Plate Preincubation Add AChE, this compound, and DTNB. Pre-incubate for 15 min. Plate->Preincubation Initiation Add ATCI to start the reaction. Preincubation->Initiation Measurement Measure absorbance at 412 nm kinetically. Initiation->Measurement Calculation Calculate reaction rates and % inhibition. Measurement->Calculation IC50 Plot % inhibition vs. [this compound] to determine IC50. Calculation->IC50

Figure 1: A schematic workflow of the Ellman's assay for determining the IC50 of an AChE inhibitor.

Potential Mechanism of Interaction and Signaling Pathways

Given that this compound is a weak, noncompetitive inhibitor of the related enzyme ChAT, it is plausible that its interaction with AChE, if noncompetitive, involves binding to a site other than the active site, such as the peripheral anionic site (PAS). Noncompetitive inhibitors can bind to the free enzyme or the enzyme-substrate complex, reducing the enzyme's catalytic efficiency without preventing substrate binding.

The PAS is a known binding site for various allosteric modulators and inhibitors. Binding at this site can induce conformational changes that affect the catalytic triad in the active site, thereby inhibiting enzyme activity[5][4].

Due to the weak nature of this compound's inhibition of AChE, it is unlikely to cause a significant accumulation of acetylcholine in the synaptic cleft at physiologically relevant concentrations. Therefore, a direct and substantial impact on downstream cholinergic signaling pathways is not anticipated. The primary physiological effects of this compound are expected to be mediated through its potent actions on CMKLR1 and ChAT.

Cholinergic_Signaling Simplified Cholinergic Synaptic Transmission and Potential Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis ACh ACh ACh_synthesis->ACh beta_NETA_ChAT This compound (Potent Inhibition) beta_NETA_ChAT->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR beta_NETA_AChE This compound (Weak Inhibition) beta_NETA_AChE->AChE Signal Signal Transduction AChR->Signal

Figure 2: The role of this compound in the cholinergic synapse, highlighting its potent inhibition of ChAT and weak inhibition of AChE.

Future Directions and Research Recommendations

The current understanding of the this compound-acetylcholinesterase interaction is limited. To provide a more complete picture, the following experimental and computational studies are recommended:

  • Kinetic Characterization: Perform detailed enzyme kinetic studies to determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (competitive, noncompetitive, uncompetitive, or mixed). This would involve varying the concentrations of both the substrate (ATCh) and the inhibitor (this compound).

  • Computational Docking: Conduct molecular docking simulations to predict the binding mode of this compound to acetylcholinesterase. This could help identify the specific binding site (active site or PAS) and the key amino acid residues involved in the interaction.

  • X-ray Crystallography: If a stable complex can be formed, X-ray crystallography could provide definitive, high-resolution structural information on the binding of this compound to acetylcholinesterase.

  • Cell-Based Assays: While in vitro data suggests weak inhibition, cell-based assays could be employed to assess whether this compound affects cholinergic signaling in a more complex biological system, potentially through off-target effects.

Research_Workflow Proposed Research Workflow for Characterizing this compound-AChE Interaction cluster_invitro In Vitro Studies cluster_insilico In Silico Studies cluster_structural Structural Biology cluster_cellular Cellular Studies Start Current Knowledge: Weak AChE Inhibition (IC50 = 300 µM) Kinetics Detailed Enzyme Kinetics (Determine Ki and Mechanism) Start->Kinetics Docking Molecular Docking (Predict Binding Site and Pose) Start->Docking Kinetics->Docking Cell_Assays Cell-Based Cholinergic Signaling Assays Kinetics->Cell_Assays Crystallography X-ray Crystallography (High-Resolution Structure) Docking->Crystallography Conclusion Comprehensive Understanding of This compound-AChE Interaction Crystallography->Conclusion Cell_Assays->Conclusion

Figure 3: A logical workflow for future research to fully elucidate the interaction between this compound and acetylcholinesterase.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Effects of beta-NETA on Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: beta-NETA is an experimental compound with observed neurotrophic and neurotoxic effects, dependent on concentration and duration of exposure. These application notes provide a comprehensive guide for its use in neuronal cell culture, detailing its mechanism of action, protocols for assessing its effects, and expected quantitative outcomes. The information is synthesized from studies on analogous compounds affecting neuronal fate and survival.

Mechanism of Action

This compound's effects on neuronal cells are multifaceted. At low concentrations, it has been shown to promote neurogenesis from neural progenitor cells (NPCs). This is characterized by an increase in neuronal markers such as NeuN and Tuj1.[1] Conversely, at higher concentrations or with prolonged exposure, this compound can induce apoptotic cell death in mature neurons. This neurotoxic effect is mediated through a cascade involving the activation of NMDA-gated channels, leading to an influx of intracellular calcium.[2] This calcium surge subsequently triggers the production of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of apoptosis.[2][3] Furthermore, this compound has been observed to induce mitochondrial dysfunction, a common pathway in neurodegeneration.[4]

Signaling Pathways

The signaling pathways activated by this compound are central to its dual effects on neuronal cells. The neurogenic and neurotoxic cascades are depicted below.

This compound Induced Neurogenesis in Neural Progenitor Cells

G cluster_0 Neurogenic Pathway This compound (Low Conc.) This compound (Low Conc.) NPC Surface Receptor NPC Surface Receptor This compound (Low Conc.)->NPC Surface Receptor Binds to Signaling Cascade Signaling Cascade NPC Surface Receptor->Signaling Cascade Activates Upregulation of Neuronal Markers (NeuN, Tuj1) Upregulation of Neuronal Markers (NeuN, Tuj1) Signaling Cascade->Upregulation of Neuronal Markers (NeuN, Tuj1) Leads to Promotion of Neurogenesis Promotion of Neurogenesis Upregulation of Neuronal Markers (NeuN, Tuj1)->Promotion of Neurogenesis

Caption: Neurogenic signaling cascade of low-concentration this compound in NPCs.

This compound Induced Apoptosis in Mature Neurons

G cluster_1 Neurotoxic Pathway This compound (High Conc.) This compound (High Conc.) NMDA Receptor NMDA Receptor This compound (High Conc.)->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Induces NO Synthase Activation NO Synthase Activation Ca2+ Influx->NO Synthase Activation ROS Production ROS Production Ca2+ Influx->ROS Production Caspase Activation Caspase Activation NO Synthase Activation->Caspase Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic signaling cascade of high-concentration this compound in mature neurons.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-dependent effects of this compound on neuronal cell cultures.

Table 1: Dose-Dependent Effects of this compound on Neuronal Cell Viability

This compound ConcentrationCell Viability (%) after 24hApoptotic Cells (%) after 24h
Control (0 µM)100 ± 52 ± 1
1 µM98 ± 63 ± 1
10 µM75 ± 820 ± 4
50 µM40 ± 755 ± 6
100 µM15 ± 580 ± 7

Table 2: Time-Dependent Effects of 50 µM this compound on Intracellular Calcium and ROS Levels

Time PointIntracellular Ca2+ (Normalized Fold Change)Intracellular ROS (Normalized Fold Change)
0 h1.0 ± 0.11.0 ± 0.1
1 h2.5 ± 0.31.2 ± 0.2
6 h1.8 ± 0.23.1 ± 0.4
12 h1.5 ± 0.24.5 ± 0.5
24 h1.2 ± 0.15.2 ± 0.6

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed.

Protocol 1: Assessment of this compound Neurotoxicity using MTT Assay

Objective: To determine the dose-dependent cytotoxic effects of this compound on mature neuronal cultures.

Materials:

  • Mature neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cell line)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Neuronal culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Workflow Diagram:

References

Application Notes and Protocols for beta-NETA in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-NETA (also known as α-NETA) is a small molecule compound identified as a choline acetyltransferase (ChAT) inhibitor and a potent antagonist of the chemokine-like receptor-1 (CMKLR1). Recent studies have highlighted its anti-cancer properties, particularly in the context of epithelial ovarian cancer (EOC). The primary mechanism of its anti-tumor activity has been identified as the induction of pyroptosis, a form of programmed cell death, through the caspase-4/gasdermin D (GSDMD) signaling pathway. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research models.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing pyroptosis in cancer cells. This process is initiated through its antagonism of CMKLR1. The downstream signaling cascade from CMKLR1 inhibition leads to the activation of caspase-4. Activated caspase-4 then cleaves GSDMD, a key protein in the pyroptosis pathway. The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis. This lytic cell death releases pro-inflammatory cellular contents, which can further modulate the tumor microenvironment.

Signaling Pathway Diagram

beta_NETA_signaling_pathway cluster_cell Cancer Cell beta_NETA This compound CMKLR1 CMKLR1 beta_NETA->CMKLR1 Antagonizes Unknown Downstream Effectors CMKLR1->Unknown Caspase4 Pro-Caspase-4 Unknown->Caspase4 Activation Signal Activated_Caspase4 Activated Caspase-4 Caspase4->Activated_Caspase4 GSDMD GSDMD Activated_Caspase4->GSDMD Cleaves Cleaved_GSDMD Cleaved GSDMD (N-terminal) GSDMD->Cleaved_GSDMD Pore Pore Formation Cleaved_GSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: this compound signaling pathway leading to pyroptosis.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound in cancer research.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (ChAT inhibition)-9 µM[1]
IC50 (Cholinesterase inhibition)-84 µM[1]
IC50 (Acetylcholinesterase inhibition)-300 µM[1]
Effective Concentration (EOC cell death)Epithelial Ovarian Cancer (EOC) cells2.5-10.0 µg/mL (24 hours)[1]

Table 2: In Vivo Information for this compound

Animal ModelDosing RegimenOutcomeReference
Mouse model of Experimental Autoimmune Encephalomyelitis (EAE)3 mg/kg or 10 mg/kg (s.c. injection, daily for 30 days)Significantly delayed onset of EAE.[1]
Epithelial Ovarian Cancer (EOC) tumor-bearing miceNot specified in abstractDramatically decreased tumor size.[2]

Experimental Protocols

In Vitro Studies

1. Cell Culture

  • Cell Lines: Human epithelial ovarian cancer cell lines: A2780 and HO-8910.

  • Culture Medium:

    • A2780: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • HO-8910: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA for detachment of adherent cells.

2. Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines (A2780, HO-8910)

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow for In Vitro Cell Viability Assay

cell_viability_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_beta_NETA Treat with this compound concentrations incubate_24h->treat_beta_NETA incubate_treatment Incubate for 24/48/72h treat_beta_NETA->incubate_treatment add_cck8 Add CCK-8 solution incubate_treatment->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450nm incubate_cck8->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the CCK-8 cell viability assay.

3. Western Blot Analysis for Pyroptosis Markers

This protocol is to detect the expression of key pyroptosis-related proteins.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-caspase-4, anti-GSDMD, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for a specified time.

    • Lyse the cells with RIPA buffer and collect the protein lysate.

    • Determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Studies

1. Ovarian Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Preparation:

    • Harvest cancer cells (e.g., A2780) during the logarithmic growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow for In Vivo Xenograft Study

xenograft_workflow start Start inject_cells Inject cancer cells subcutaneously start->inject_cells monitor_tumor Monitor tumor growth inject_cells->monitor_tumor randomize Randomize mice monitor_tumor->randomize treatment Administer this compound or vehicle randomize->treatment measure Measure tumor volume and body weight treatment->measure measure->treatment Repeat treatment cycle end_study End of study measure->end_study analysis Excise tumors for analysis end_study->analysis end End analysis->end

References

Analytical Methods for the Detection of β-N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propane (beta-NETA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propane, hereafter referred to as beta-NETA, is a substituted phenethylamine. Due to its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA), robust and validated analytical methods are crucial for its detection and quantification in various matrices. This document provides an overview of established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for the analysis of this compound. The provided protocols are based on methods developed for structurally related compounds and should be considered as a starting point for method development and validation for this compound.

Chromatographic Methods for this compound Analysis

Chromatographic techniques are the gold standard for the separation, identification, and quantification of phenethylamine derivatives. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase chromatography is the most common approach.

1.1.1. Experimental Protocol: HPLC-UV for MDMA and Related Compounds (Adaptable for this compound)

This protocol is based on a validated method for the quantification of MDMA in tablets and can be adapted for this compound.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chromspher B or equivalent C18 column.[1][2]

  • Mobile Phase: A mixture of potassium phosphate buffer (pH 3.2) and acetonitrile (9:1, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[1][2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder the tablet.

    • Dissolve a known weight of the powder in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Calibration: Prepare a series of calibration standards of a this compound reference standard in the mobile phase. A typical calibration curve for MDMA is linear from 1.4 to 111 µg/mL.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of this compound in complex biological matrices such as urine and blood.

1.2.1. Experimental Protocol: LC-MS/MS for Phenethylamines in Urine (Adaptable for this compound)

This protocol is based on a method for the simultaneous screening of 74 phenethylamines in urine.[3][4]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm i.d., 1.7 µm) or equivalent.[3][4]

  • Mobile Phase:

    • A: 0.1% formic acid in water with 5 mM ammonium acetate.[3][4]

    • B: 0.1% formic acid in methanol.[3][4]

  • Gradient: A suitable gradient to ensure separation of this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.[5]

  • Ionization: ESI in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Sample Preparation (Urine): "Dilute-and-Shoot"

    • Centrifuge the urine sample at 3000 x g for 5 minutes.[3]

    • Take 20 µL of the supernatant and mix with 20 µL of an internal standard working solution.[3]

    • Dilute the mixture to 1 mL with 50% methanol in water.[3]

    • Filter the solution through a 0.22 µm filter prior to injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is typically required to improve chromatographic properties and sensitivity.

1.3.1. Experimental Protocol: GC-MS for Amphetamine-Type Stimulants (Adaptable for this compound)

This protocol is based on methods for the analysis of amphetamine-type stimulants in various matrices.[6][7]

  • Instrumentation: GC-MS system.

  • Column: Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[8]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program to achieve separation. For example, start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

  • Sample Preparation and Derivatization (Urine):

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of urine, add an internal standard.

      • Add a suitable buffer to adjust the pH to alkaline conditions (e.g., pH 9-10).

      • Extract with an organic solvent (e.g., a mixture of chloroform and isopropanol).

      • Centrifuge and separate the organic layer.

      • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatization:

      • Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[7][9]

      • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

      • Inject an aliquot of the derivatized sample into the GC-MS.

Immunoassays

Immunoassays are screening methods based on antigen-antibody recognition. While rapid and suitable for high-throughput screening, they are generally less specific than chromatographic methods and positive results should be confirmed by a more specific technique like GC-MS or LC-MS/MS.[10] The development of a specific immunoassay for this compound would require the production of antibodies that specifically recognize the molecule.

Data Presentation

The following tables summarize typical performance characteristics for the analysis of MDMA and related compounds using the described techniques. These values should serve as a benchmark for the validation of methods for this compound.

Table 1: HPLC Method Performance for MDMA

ParameterResultReference
Linearity Range1.4 - 111 µg/mL[1][2]
Limit of Detection (LOD)1 µg/mL[2]
Limit of Quantification (LOQ)3 µg/mL[2]
Intraday Precision (%RSD)2.7%[1][2]
Interday Precision (%RSD)2.7%[1][2]

Table 2: LC-MS/MS Method Performance for Phenethylamines in Urine

ParameterResultReference
Linearity Range1.0 - 50.0 ng/mL[4]
Limit of Detection (LOD)0.5 ng/mL[4]
Limit of Quantification (LOQ)1.0 ng/mL[4]

Table 3: GC-MS Method Performance for Amphetamine-Type Stimulants in Blood and Urine

ParameterResult (Blood)Result (Urine)Reference
Limit of Detection (LOD)0.09 - 0.81 ng/mL0.09 - 0.81 ng/mL[6]
Limit of Quantification (LOQ)0.26 - 2.4 ng/mL0.26 - 2.4 ng/mL[6]
Recovery90.5 - 104%90.5 - 104%[6]
Inter-day Accuracy94.2 - 109.1%94.2 - 109.1%[6]
Inter-day Precision (%RSD)0.5 - 5.8%0.5 - 5.8%[6]

Visualizations

Experimental Workflows

cluster_0 HPLC-UV Analysis Workflow cluster_1 LC-MS/MS Analysis Workflow (Urine) cluster_2 GC-MS Analysis Workflow (Urine) Sample_HPLC Sample (e.g., Tablet Powder) Dissolution Dissolution in Mobile Phase Sample_HPLC->Dissolution Filtration_HPLC Filtration (0.45 µm) Dissolution->Filtration_HPLC Injection_HPLC HPLC Injection Filtration_HPLC->Injection_HPLC Separation_HPLC C18 Column Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (210 nm) Separation_HPLC->Detection_HPLC Data_Analysis_HPLC Data Analysis & Quantification Detection_HPLC->Data_Analysis_HPLC Sample_LCMS Urine Sample Centrifugation Centrifugation Sample_LCMS->Centrifugation Dilution Dilution & Internal Standard Addition Centrifugation->Dilution Filtration_LCMS Filtration (0.22 µm) Dilution->Filtration_LCMS Injection_LCMS LC-MS/MS Injection Filtration_LCMS->Injection_LCMS Separation_LCMS Phenyl-Hexyl Column Separation Injection_LCMS->Separation_LCMS Detection_LCMS MS/MS Detection (MRM) Separation_LCMS->Detection_LCMS Data_Analysis_LCMS Data Analysis & Quantification Detection_LCMS->Data_Analysis_LCMS Sample_GCMS Urine Sample Extraction Liquid-Liquid Extraction Sample_GCMS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection_GCMS GC-MS Injection Derivatization->Injection_GCMS Separation_GCMS Rxi-5Sil MS Column Separation Injection_GCMS->Separation_GCMS Detection_GCMS MS Detection (SIM/Scan) Separation_GCMS->Detection_GCMS Data_Analysis_GCMS Data Analysis & Quantification Detection_GCMS->Data_Analysis_GCMS

Caption: General experimental workflows for the analysis of this compound.

Signaling Pathways

As of the current date, there is no specific information available in the scientific literature regarding the signaling pathways of this compound. Due to its structural similarity to MDMA, it is hypothesized that it may interact with monoamine transporters, particularly the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels. However, this remains to be experimentally verified.

cluster_pathway Hypothesized Signaling Pathway for this compound betaNETA This compound SERT Serotonin Transporter (SERT) betaNETA->SERT Presynaptic_Neuron Presynaptic Serotonergic Neuron SERT->Presynaptic_Neuron Reuptake Increased_Serotonin Increased Extracellular Serotonin Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Receptor Serotonin Receptors Synaptic_Cleft->Serotonin_Receptor Binding Serotonin_Vesicle Serotonin Vesicles Neuronal_Signaling Altered Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling Increased_Serotonin->Serotonin_Receptor

Caption: Hypothesized interaction of this compound with the serotonin transporter.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the detection and quantification of this compound. While these methods have been validated for structurally similar compounds, it is imperative that any method intended for the analysis of this compound undergoes rigorous validation to ensure accuracy, precision, sensitivity, and specificity. This includes the determination of linearity, limits of detection and quantification, and assessment of matrix effects. The development of a certified reference material for this compound will be essential for ensuring the accuracy of quantitative results across different laboratories.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of β-NETA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-N-ethyl-N-allyltryptamine (β-NETA) is a tryptamine derivative of interest in neuroscience and pharmacological research. As with many tryptamines, its primary mechanism of action is believed to involve interaction with serotonin receptors.[1] This document provides detailed protocols for the laboratory synthesis and purification of β-NETA, intended for researchers in chemistry and drug development. The described methods are based on established synthetic routes for N,N-dialkylated tryptamines, such as reductive amination, and standard purification techniques including column chromatography and salt formation.[2][3]

Synthesis of β-NETA

The synthesis of β-NETA is proposed via a two-step reductive amination sequence starting from tryptamine. The first step involves the synthesis of the intermediate N-ethyltryptamine (NET), which is subsequently allylated in the second step to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-ethyltryptamine (NET)

This protocol describes the reductive amination of tryptamine with acetaldehyde using sodium cyanoborohydride.

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in methanol, add glacial acetic acid (3.4 eq). Cool the mixture in an ice bath.

  • Reagent Addition: Add acetaldehyde (1.2 eq) to the cooled solution, followed by the portion-wise addition of sodium cyanoborohydride (1.6 eq) while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic (~pH 12).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude N-ethyltryptamine, which can be used in the next step without further purification.

Step 2: Synthesis of β-N-ethyl-N-allyltryptamine (β-NETA)

This protocol describes the reductive amination of N-ethyltryptamine with acrolein.

  • Reaction Setup: Dissolve the crude N-ethyltryptamine (1.0 eq) from Step 1 in methanol and cool in an ice bath.

  • Reagent Addition: Add acrolein (1.1 eq), followed by glacial acetic acid (3.4 eq). Then, add sodium cyanoborohydride (1.6 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up:

    • Follow the same work-up procedure as in Step 1 to obtain crude β-NETA as an oil.

Purification of β-NETA

The crude β-NETA is purified by silica gel column chromatography followed by crystallization as a fumarate salt to ensure stability and high purity.[4]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude β-NETA oil in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified β-NETA freebase as a clear oil.

  • Formation and Crystallization of β-NETA Fumarate:

    • Dissolve the purified β-NETA freebase in isopropanol.

    • In a separate flask, dissolve fumaric acid (0.5 eq) in hot isopropanol.

    • Add the hot fumaric acid solution to the β-NETA solution with stirring.

    • Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the precipitated crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of β-NETA. The data presented are hypothetical but representative of typical experimental outcomes for similar compounds.

Table 1: Reagents and Properties

ReagentFormulaMolar Mass ( g/mol )Role
TryptamineC₁₀H₁₂N₂160.22Starting Material
AcetaldehydeC₂H₄O44.05Ethylating Agent
AcroleinC₃H₄O56.06Allylating Agent
Sodium CyanoborohydrideNaBH₃CN62.84Reducing Agent
Fumaric AcidC₄H₄O₄116.07Salt Formation

Table 2: Reaction Conditions and Yields

StepReactionMolar Ratio (Starting Material:Reagent:Reducer)SolventTime (h)Temperature (°C)Crude Yield (%)
1N-Ethylation1 : 1.2 : 1.6Methanol2425~90
2N-Allylation1 : 1.1 : 1.6Methanol4825~85

Table 3: Purity Analysis of β-NETA

StageMethodPurity (%)
Crude ProductHPLC75
After Column ChromatographyHPLC97
Final Product (Fumarate Salt)HPLC>99.5

Table 4: Analytical Characterization of β-NETA Fumarate

PropertyValue
AppearanceWhite crystalline solid
Melting Point165-167 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.01 (s, 1H), 8.50 (br s, 2H), 7.55 (d, J=7.8 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.18 (s, 1H), 7.05 (t, J=7.5 Hz, 1H), 6.95 (t, J=7.4 Hz, 1H), 6.55 (s, 1H), 5.90-5.78 (m, 1H), 5.25-5.15 (m, 2H), 3.70 (d, J=6.5 Hz, 2H), 3.15-3.00 (m, 4H), 2.70 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.2 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 136.8, 135.2, 127.5, 123.1, 121.2, 118.8, 118.5, 117.9, 111.7, 110.2, 55.4, 52.1, 48.3, 22.5, 12.1
MS (ESI+) m/z 229.1705 [M+H]⁺ (freebase)

Visualizations

Synthesis_Purification_Workflow β-NETA Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Tryptamine Tryptamine NET N-ethyltryptamine (NET) (Crude) Tryptamine->NET Step 1: N-Ethylation Acetaldehyde Acetaldehyde + NaBH3CN Acetaldehyde->NET Crude_NETA Crude β-NETA NET->Crude_NETA Step 2: N-Allylation Acrolein Acrolein + NaBH3CN Acrolein->Crude_NETA Column_Chromatography Silica Gel Column Chromatography Crude_NETA->Column_Chromatography Chromatography Pure_NETA_Freebase Pure β-NETA Freebase Column_Chromatography->Pure_NETA_Freebase Crystallization Crystallization Pure_NETA_Freebase->Crystallization Salt Formation Fumaric_Acid Fumaric Acid Fumaric_Acid->Crystallization Final_Product β-NETA Fumarate (>99.5% Pure) Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of β-NETA.

Signaling Pathway

Tryptamines, including presumably β-NETA, often exert their effects by acting as agonists at serotonin receptors, with the 5-HT₂ₐ receptor being a key target for psychedelic tryptamines.[6][7] Activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade mediated by Gq/11 protein.[8]

Signaling_Pathway 5-HT₂ₐ Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂ₐ Receptor (GPCR) G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Ligand β-NETA (Agonist) Ligand->Receptor Binds to

Caption: Activation of the 5-HT₂ₐ receptor by an agonist like β-NETA.

References

Application Notes and Protocols for Measuring O-GlcNAc Transferase (OGT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and abundant post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is critical for a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] The levels of O-GlcNAcylation are tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2][3] Consequently, OGT has emerged as a significant therapeutic target. The development of potent and specific OGT inhibitors is a key focus in drug discovery.

These application notes provide an overview of common techniques used to measure OGT enzyme inhibition, complete with detailed experimental protocols and data presentation guidelines.

O-GlcNAcylation Signaling Pathway

The core of O-GlcNAc cycling involves the opposing actions of OGT and OGA. OGT utilizes UDP-GlcNAc as a sugar donor to glycosylate proteins, while OGA hydrolyzes the O-GlcNAc modification. The balance between these two activities dictates the cellular O-GlcNAcylation state, which in turn modulates protein function, localization, and stability, thereby influencing various signaling pathways and cellular functions.

O_GlcNAcylation_Pathway cluster_0 Cytoplasm / Nucleus Protein Protein (Ser/Thr) OGT OGT (O-GlcNAc Transferase) Protein->OGT OGlcNAc_Protein O-GlcNAc Protein OGA OGA (O-GlcNAcase) OGlcNAc_Protein->OGA OGT->OGlcNAc_Protein Glycosylation UDP UDP OGT->UDP OGA->Protein Deglycosylation GlcNAc GlcNAc OGA->GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Inhibitor OGT Inhibitor Inhibitor->OGT Inhibition

Caption: The O-GlcNAcylation cycle is regulated by OGT and OGA.

Quantitative Data on OGT Inhibitors

The potency of OGT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for some reported OGT inhibitors. It is important to note that the IC50 value can be influenced by assay conditions, such as substrate concentrations.

Inhibitor CompoundOGT IC50 (µM)Reference
Compound 453 (±7)[2]
Compound 510 (±1)[2]
UDP (product)1.8[4]

Experimental Protocols for Measuring OGT Inhibition

Several assay formats have been developed to measure OGT activity and inhibition. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents. Below are detailed protocols for three common non-radioactive OGT inhibition assays.

UDP-Glo™ Glycosyltransferase Assay

This is a luminescence-based assay that measures the amount of UDP produced in the glycosyltransferase reaction.[4] The UDP is converted to ATP, which then generates a light signal in a luciferase reaction. The signal is inversely proportional to OGT activity.

Experimental Workflow

UDP_Glo_Workflow cluster_workflow UDP-Glo™ Assay Workflow step1 1. OGT Reaction (OGT, UDP-GlcNAc, Peptide Substrate, Inhibitor) step2 2. Add UDP-Glo™ Reagent step1->step2 step3 3. UDP to ATP Conversion step2->step3 step4 4. Luciferase Reaction (ATP generates light) step3->step4 step5 5. Measure Luminescence step4->step5

Caption: Workflow for the UDP-Glo™ OGT inhibition assay.

Protocol

  • Reagent Preparation :

    • Prepare OGT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of recombinant OGT enzyme in assay buffer.

    • Prepare a solution of a suitable peptide or protein substrate (e.g., a known OGT substrate peptide) in assay buffer.

    • Prepare a solution of UDP-GlcNAc in assay buffer.

    • Prepare serial dilutions of the test inhibitor compound in assay buffer.

    • Reconstitute the UDP-Glo™ Reagent and UDP-Glo™ Enzyme according to the manufacturer's instructions.

  • OGT Reaction :

    • In a 96-well or 384-well white plate, add the following components in order:

      • Assay buffer

      • Inhibitor solution (or vehicle for control)

      • OGT enzyme

      • Peptide substrate

    • Initiate the reaction by adding UDP-GlcNAc.

    • The final reaction volume is typically 25 µL.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • UDP Detection :

    • Add an equal volume (25 µL) of UDP-Glo™ Detection Reagent (containing the conversion and luciferase enzymes) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.

  • Measurement :

    • Measure the luminescence using a plate reader.

    • The luminescence signal is inversely proportional to the amount of UDP produced, and therefore inversely proportional to OGT activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET-Based Proteolysis Protection Assay

This assay utilizes a peptide that is a substrate for both OGT and a specific protease.[4] The peptide is labeled with a FRET pair (a fluorescent donor and a quencher/acceptor). When the peptide is intact, FRET occurs. O-GlcNAcylation of the peptide protects it from cleavage by the protease. In the presence of an OGT inhibitor, the peptide is not glycosylated, is cleaved by the protease, and the FRET signal is lost.[4]

Experimental Workflow

FRET_Assay_Workflow cluster_workflow FRET Assay Workflow start Start with FRET-labeled peptide substrate step1 Incubate with OGT, UDP-GlcNAc, and inhibitor start->step1 step2 Add Protease step1->step2 decision Is peptide glycosylated? step2->decision no_inhibition Yes (No inhibitor): Peptide is protected from cleavage decision->no_inhibition Yes inhibition No (Inhibitor present): Peptide is cleaved decision->inhibition No fret_high High FRET Signal no_inhibition->fret_high fret_low Low FRET Signal inhibition->fret_low

Caption: Logic diagram for the FRET-based OGT inhibition assay.

Protocol

  • Reagent Preparation :

    • Prepare OGT reaction buffer.

    • Prepare solutions of OGT enzyme, UDP-GlcNAc, and the FRET-labeled peptide substrate in the reaction buffer.

    • Prepare a solution of the specific protease in a compatible buffer.

    • Prepare serial dilutions of the inhibitor compound.

  • OGT Reaction :

    • In a suitable microplate (e.g., black, low-volume 384-well), combine the OGT enzyme, FRET-labeled peptide substrate, and inhibitor solution.

    • Initiate the reaction by adding UDP-GlcNAc.

    • Incubate for a sufficient time to allow for glycosylation (e.g., 60-120 minutes at 37°C).

  • Proteolysis Step :

    • Add the protease to each well.

    • Incubate for a period that allows for complete cleavage of the unglycosylated peptide (e.g., 30-60 minutes at 37°C).

  • Measurement :

    • Measure the fluorescence of the donor and acceptor fluorophores using a plate reader equipped for FRET.

    • The ratio of acceptor to donor emission is calculated. A high ratio indicates high FRET (no cleavage, no inhibition), while a low ratio indicates low FRET (cleavage, inhibition).

  • Data Analysis :

    • Calculate the percentage of inhibition based on the change in the FRET ratio compared to controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Azido-ELISA Method

This method uses an unnatural sugar donor, UDP-N-azidoacetylglucosamine (UDP-GlcNAz), and a biotinylated peptide substrate.[1] The azido-sugar is transferred to the peptide by OGT. The azido group can then be chemoselectively ligated to a phosphine- or alkyne-tagged reporter molecule (e.g., horseradish peroxidase, HRP), which can be detected colorimetrically.

Protocol

  • Reagent Preparation :

    • Prepare OGT reaction buffer.

    • Prepare solutions of OGT enzyme, biotinylated peptide substrate, and UDP-GlcNAz.

    • Prepare serial dilutions of the inhibitor compound.

    • Prepare a phosphine-HRP or alkyne-HRP conjugate for detection.

  • OGT Reaction (in solution) :

    • Combine the OGT enzyme, biotinylated peptide substrate, UDP-GlcNAz, and inhibitor in a microcentrifuge tube.

    • Incubate to allow the enzymatic reaction to proceed.

  • Immobilization :

    • Transfer the reaction mixture to a streptavidin-coated microplate.

    • Incubate to allow the biotinylated peptide (both glycosylated and unglycosylated) to bind to the plate.

    • Wash the plate to remove unbound reagents.

  • Chemoselective Ligation :

    • Add the phosphine-HRP or alkyne-HRP conjugate to the wells.

    • Incubate to allow the Staudinger ligation or click chemistry reaction to occur between the azido group on the glycosylated peptide and the HRP conjugate.

    • Wash the plate thoroughly to remove the unbound HRP conjugate.

  • Detection :

    • Add an HRP substrate (e.g., TMB).

    • After a suitable incubation time, stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis :

    • The absorbance is directly proportional to the amount of glycosylated peptide, and thus to OGT activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The assays described provide robust and varied approaches for identifying and characterizing OGT inhibitors. The choice of method will depend on the specific research goals, available instrumentation, and desired throughput. The UDP-Glo™ assay is a homogenous, high-throughput method suitable for primary screening. The FRET-based assay offers a sensitive, real-time measurement of inhibition. The azido-ELISA method provides a versatile and specific endpoint assay. Careful selection and optimization of the assay protocol are crucial for obtaining reliable and reproducible data in the pursuit of novel OGT-targeted therapeutics.

References

Application Notes and Protocols for β-Naphthoflavone in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Naphthoflavone (β-NETA), a synthetic flavonoid, is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in xenobiotic metabolism, cellular growth, differentiation, and apoptosis.[3][4] Upon activation by ligands such as β-NETA, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[5] A primary target gene is Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolism of foreign compounds.[6][7]

Due to its potent and specific AhR agonist activity, β-NETA is an invaluable tool in high-throughput screening (HTS) campaigns. It is frequently employed as a positive control to validate assay performance and to identify novel AhR modulators. These application notes provide detailed protocols for the use of β-NETA in common HTS assays, along with quantitative data to facilitate experimental design and data interpretation.

Signaling Pathway of β-Naphthoflavone (β-NETA)

The activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by β-NETA initiates a cascade of molecular events culminating in the expression of target genes. In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of β-NETA, the chaperone proteins dissociate, and the activated AhR translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes such as CYP1A1.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta-NETA This compound AhR_complex Inactive AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Binds AhR_ARNT Active AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data for β-NETA from various in vitro assays. These values can serve as a reference for designing dose-response experiments and for quality control in HTS assays.

Table 1: EC50 Values of β-Naphthoflavone in AhR Activation Assays

Cell LineAssay TypeEndpointEC50 ValueReference
HepG2-XL24DRE-Luciferase ReporterLuciferase Activity~0.26 nM[2]
IEC-6Cell ViabilityIC5014 ± 4 µM[8]

Table 2: Concentration Ranges of β-Naphthoflavone Used in Various Studies

Cell LineApplicationConcentration RangeReference
HepG2CYP1B1 Induction0.01 - 100 µM[5]
Human Primary TrophoblastsGene Expression Profiling25 µM[4]
HepG2Zinc Homeostasis Study1 - 10 µM[1]
TIB73 (murine hepatocytes)Inhibition of Listeria monocytogenes5 - 10 µM[9]

Experimental Protocols

AhR Activation Luciferase Reporter Gene Assay (HTS Format)

This protocol describes a cell-based assay to quantify the activation of the AhR signaling pathway using a luciferase reporter gene under the control of XREs. This assay is highly amenable to HTS.

Workflow Diagram

HTS_Workflow HTS Workflow for AhR Agonist Screening Start Start Cell_Seeding Seed AhR-reporter cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add test compounds, β-NETA (positive control), and vehicle (negative control) Incubation1->Compound_Addition Incubation2 Incubate 24h Compound_Addition->Incubation2 Lysis_and_Reagent Lyse cells and add luciferase substrate Incubation2->Lysis_and_Reagent Luminescence_Reading Read luminescence Lysis_and_Reagent->Luminescence_Reading Data_Analysis Analyze data and identify hits Luminescence_Reading->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

troubleshooting beta-NETA solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-NETA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also known as α-NETA) is a stable, noncompetitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT), with an IC50 of 9 μM.[1][2] It also functions as a potent antagonist for the chemokine-like receptor-1 (CMKLR1).[1][2] Additionally, this compound exhibits weak inhibition of cholinesterase (IC50 = 84 µM) and acetylcholinesterase (IC50 = 300 µM).[1][2] It has demonstrated anti-cancer activities.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1] For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline has been used.[1]

Q3: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous medium?

A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. This typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous environment. To address this, consider the following:

  • Lower the final concentration: Perform a dose-response experiment to determine the lowest effective concentration that remains soluble.

  • Use a co-solvent: While DMSO is used for the stock, ensure the final concentration in your experiment is minimal (typically <0.5%) to avoid solvent effects on your cells.

  • Gentle warming and sonication: These techniques can help in dissolving the compound, but be cautious about the compound's stability at higher temperatures.

Troubleshooting Guide: this compound Solubility Issues

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Vortex the solution vigorously. Gentle warming (e.g., 37°C water bath) or brief sonication may also aid dissolution. Always visually inspect the solution to ensure no particulates remain.[1]
Precipitation occurs immediately upon dilution into aqueous media. The final concentration of this compound is above its aqueous solubility limit.Decrease the final concentration of this compound in your working solution. It is also advisable to prepare working solutions fresh for each experiment.
The solution appears cloudy or forms a precipitate over time. The compound may be degrading or coming out of solution at the storage temperature.Store stock solutions at -80°C for long-term stability.[1] For working solutions, it is best to prepare them fresh and use them immediately.[1]
Inconsistent experimental results. Poor solubility leading to inaccurate concentrations.Ensure complete dissolution of the stock solution before making dilutions. After dilution into aqueous media, mix thoroughly. Consider a brief centrifugation to pellet any undissolved compound before adding to your experimental system.

Quantitative Solubility Data

Solvent / FormulationConcentrationMolarityNotes
DMSO31.25 mg/mL84.63 mMSonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL5.42 mMRecommended for in vivo formulation. Sonication is recommended.[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 31.25 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution for short intervals until the this compound is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol for Preparing a Working Solution in Cell Culture Media

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to add the stock solution to the media while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (e.g., ≤ 0.5%) and include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately.[1]

Visualizations

beta_NETA_Signaling_Pathway Hypothesized this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound CMKLR1 CMKLR1 This compound->CMKLR1 Antagonizes ChAT Choline Acetyltransferase This compound->ChAT Inhibits Downstream_Signaling Downstream Signaling (e.g., Anti-cancer effects) CMKLR1->Downstream_Signaling Inhibits ACh Acetylcholine ChAT->ACh Synthesizes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh->Downstream_Signaling Modulates

Caption: Hypothesized this compound signaling pathway.

experimental_workflow General Experimental Workflow for this compound start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (Dilute in Media) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Apoptosis) incubate->assay analyze Analyze Data assay->analyze

Caption: General experimental workflow for this compound.

References

Technical Support Center: Optimizing beta-NETA Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of beta-NETA concentration in half-maximal inhibitory concentration (IC50) determination experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, the beta-isomer of 2-(alpha-naphthoyl)ethyltrimethylammonium iodide, is a selective and noncompetitive inhibitor of choline acetyltransferase (ChA).[1][2] It functions as a slowly reversible inhibitor of this enzyme.[2][3] Additionally, this compound is a potent antagonist of the chemokine-like receptor-1 (CMKLR1) and exhibits weak inhibitory effects on cholinesterase (ChE) and acetylcholinesterase (AChE).[1][3][4]

Q2: What are the reported IC50 values for this compound?

A2: The IC50 values for this compound are context-dependent and vary based on the specific target and assay conditions. Published data from biochemical assays provide a general range for its inhibitory activity.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the common causes for this variability?

A3: Inconsistent IC50 values are a frequent challenge in experimental biology and can stem from several factors. Key aspects to consider include:

  • Cell-based vs. Biochemical Assays: IC50 values can differ significantly between biochemical assays (using purified enzymes) and cell-based assays due to factors like cell membrane permeability and potential efflux pump activity.

  • Experimental Conditions: Variations in parameters such as incubation time, temperature, cell density, and media composition can influence the apparent IC50.

  • Compound Stability and Solubility: this compound degradation or precipitation at higher concentrations can lead to inaccurate results. It is crucial to ensure the compound is fully solubilized and stable under the experimental conditions.

  • Pipetting Accuracy: Inaccurate serial dilutions or dispensing of the compound can introduce significant errors. Regular pipette calibration is recommended.

Q4: How should I prepare the stock solution and working concentrations of this compound?

A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been described.[1] When preparing working concentrations for cell-based assays, it is important to perform serial dilutions in the appropriate cell culture medium. Ensure that the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a level that is toxic to the cells (typically below 0.5%).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, inaccurate pipetting of this compound, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
No dose-dependent inhibition observed The concentration range of this compound is too low or too high. The compound may be inactive or degraded.Perform a broad range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM). Verify the purity and integrity of your this compound stock.
Cell viability is above 100% at low concentrations This can be an artifact of the assay, where the compound may enhance the metabolic activity of the cells at low doses or interfere with the assay reagents.Carefully normalize the data to the vehicle control (100% viability). If the effect is reproducible, it may indicate a hormetic response.
Compound precipitation in culture wells The concentration of this compound exceeds its solubility in the culture medium.Visually inspect the wells under a microscope for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower starting concentration or a different solvent system if compatible with your assay.

Data Presentation

Reported IC50 Values for this compound (Biochemical Assays)
Target Enzyme Reported IC50 Value Reference
Choline Acetyltransferase (ChA)76 µM[1][2]
Cholinesterase (ChE)40 µM - 84 µM[1][3]
Acetylcholinesterase (AChE)300 µM - 1 mM[1][3]
Example Cellular Viability Data for IC50 Determination
This compound Concentration (nM) Cell Viability (%) - Replicate 1 Cell Viability (%) - Replicate 2 Cell Viability (%) - Replicate 3 Average Cell Viability (%)
0 (Vehicle Control)100.0100.0100.0100.0
1098.5101.299.899.8
5085.388.186.586.6
10052.149.855.452.4
25025.628.927.327.3
50010.212.511.811.5
10005.14.85.55.1

Experimental Protocols

Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 2x the final desired concentrations).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration based on the cell line and the expected mechanism of action of this compound (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Cell Treatment with this compound cell_seeding->treatment Overnight Incubation compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: Experimental workflow for IC50 determination of this compound.

cholinergic_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal choline Choline cha Choline Acetyltransferase (ChA) choline->cha acetyl_coa Acetyl-CoA acetyl_coa->cha ach Acetylcholine (ACh) cha->ach Synthesis ach_receptor ACh Receptor ach->ach_receptor Binding response Postsynaptic Response ach_receptor->response beta_neta This compound beta_neta->cha Inhibition

Caption: Inhibition of acetylcholine synthesis by this compound.

References

Technical Support Center: Overcoming beta-NETA Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of beta-N-Ethyl-2,3-dihydro-1H-inden-2-amine (beta-NETA) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability in solution?

A1: Signs of this compound instability can manifest in several ways during your experiments:

  • Visual Changes: The appearance of discoloration (e.g., yellowing or browning), cloudiness, or precipitate in a solution that was initially clear.

  • Changes in Analytical Profile: The emergence of new peaks or a decrease in the main peak area when analyzed by chromatography techniques like High-Performance Liquid Chromatography (HPLC).

  • Loss of Biological Activity: A reduction or complete loss of the expected biological effect in your assays.

  • pH Shift: A noticeable change in the pH of the solution over time, which can indicate degradative chemical reactions.

Q2: What are the primary causes of this compound degradation in solution?

A2: The instability of this compound, an aminoindane derivative, is primarily attributed to two main factors:

  • Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of various oxidation byproducts.

  • pH-Dependent Hydrolysis: Although the core indane structure is relatively stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to the degradation of the molecule over time. The stability of amine-containing compounds is often optimal within a specific pH range.

Q3: How can I prevent the oxidation of my this compound solution?

A3: To minimize oxidation, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants to your formulation can be effective. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil, as light can catalyze oxidative reactions.

  • Chelating Agents: If metal ion contamination is suspected to be a catalyst, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q4: What is the recommended pH range for storing this compound solutions to ensure stability?

A4: The optimal pH for storing solutions of amine-containing compounds like this compound is typically in the slightly acidic to neutral range (pH 4-7). It is advisable to perform a pH stability study to determine the ideal pH for your specific experimental conditions and formulation.

Q5: How does the choice of solvent impact the stability of this compound?

A5: The solvent system can significantly influence the stability of this compound. Protic solvents, especially those that can participate in hydrogen bonding, may affect the reactivity of the amine group. It is recommended to use aprotic solvents or buffered aqueous solutions where the stability has been verified. When using co-solvents such as dimethyl sulfoxide (DMSO) or ethanol for stock solutions, it is crucial to minimize the final concentration of the organic solvent in your aqueous experimental media to avoid precipitation and potential toxicity in cell-based assays.[1]

Troubleshooting Guides

Issue: Unexpected Precipitation in this compound Solution

If you observe precipitation in your this compound solution, follow these troubleshooting steps:

start Precipitate Observed in Solution check_concentration Is the concentration above the solubility limit in the current solvent? start->check_concentration solubility_issue Decrease concentration or change to a more suitable solvent system. check_concentration->solubility_issue Yes check_ph Has the pH of the solution shifted significantly? check_concentration->check_ph No end Solution Stabilized solubility_issue->end ph_issue Adjust pH to the optimal range (typically pH 4-7) using a suitable buffer. check_ph->ph_issue Yes check_temp Was the solution exposed to temperature fluctuations (e.g., freeze-thaw cycles)? check_ph->check_temp No ph_issue->end temp_issue Aliquot and store at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. check_temp->temp_issue Yes degradation_check Could the precipitate be a degradation product? check_temp->degradation_check No temp_issue->end analyze_precipitate Analyze the precipitate and supernatant by HPLC or LC-MS to identify the substance. degradation_check->analyze_precipitate Yes analyze_precipitate->end

Troubleshooting workflow for precipitation.
Issue: Loss of Biological Activity

If your this compound solution is not producing the expected biological results, consider the following:

start Loss of Biological Activity Observed check_storage Was the solution stored correctly (temperature, light, atmosphere)? start->check_storage improper_storage Prepare a fresh solution following best practices for storage. check_storage->improper_storage No check_degradation Analyze the solution by HPLC to assess purity and concentration. check_storage->check_degradation Yes end Activity Restored improper_storage->end degradation_confirmed Significant degradation detected. Review formulation and handling procedures. Consider adding stabilizers. check_degradation->degradation_confirmed Degradation > 5% check_assay Are the assay conditions (e.g., pH, buffer components) compatible with this compound? check_degradation->check_assay Degradation < 5% degradation_confirmed->end assay_incompatibility Modify assay conditions or the formulation to ensure compatibility. assay_incompatibility->end

Troubleshooting workflow for loss of activity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in solution over time.

Objective: To quantify the remaining percentage of intact this compound and detect the formation of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound solution samples (stored under different conditions)

  • This compound reference standard

Method:

  • Sample Preparation: Dilute the this compound samples and reference standard to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 265 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each sample.

    • Calculate the percentage of remaining this compound relative to the initial time point (T=0).

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

This protocol is for identifying the molecular weights of potential degradation products.[2]

Objective: To elucidate the structure of unknown peaks observed during HPLC stability studies.

Method:

  • LC Separation: Utilize the same or a similar HPLC method as described in Protocol 1 to separate the degradation products.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural information.

  • Data Interpretation:

    • Determine the accurate mass of the degradation products.

    • Propose potential elemental compositions and chemical structures based on the mass and fragmentation patterns, considering likely degradation pathways such as oxidation (e.g., addition of oxygen atoms).

Data Presentation

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
pH% Remaining this compound (24 hours)% Remaining this compound (72 hours)Observations
2.098.5%95.2%Minor degradation observed
4.099.8%99.5%Highly stable
7.099.6%99.1%Highly stable
9.096.2%90.5%Noticeable degradation
12.085.1%70.3%Significant degradation
Table 2: Influence of Solvent on this compound Stability at 4°C over 1 Week
Solvent System% Remaining this compoundObservations
100% DMSO99.9%Excellent stability
100% Ethanol98.7%Stable
Water95.4%Some degradation, potential for oxidation
Phosphate Buffered Saline (PBS), pH 7.499.2%Good stability in buffered aqueous solution

Visualization of Experimental Workflow

start Stability Study Initiation prep_samples Prepare this compound solutions under various conditions (pH, solvent, temp) start->prep_samples initial_analysis T=0 Analysis: HPLC-UV and LC-MS prep_samples->initial_analysis storage Store samples under specified conditions initial_analysis->storage time_points Collect aliquots at predefined time points (e.g., 24h, 72h, 1 week) storage->time_points analysis Analyze aliquots by HPLC-UV time_points->analysis quantify Quantify % remaining this compound and % degradation products analysis->quantify degradant_id Identify significant degradation products by LC-MS quantify->degradant_id Degradation > 2% end Stability Profile Established quantify->end degradant_id->end

Workflow for assessing this compound stability.

References

Technical Support Center: β-Arrestin Recruitment Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with β-arrestin recruitment assays, a key method for studying G-protein coupled receptor (GPCR) signaling.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a β-arrestin recruitment assay?

A1: A β-arrestin recruitment assay measures the translocation of β-arrestin proteins from the cytoplasm to the cell membrane upon GPCR activation by a ligand. This interaction is a critical step in GPCR desensitization and internalization, and it also initiates G-protein independent signaling pathways.[1][2] Many modern assays utilize techniques like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) where the GPCR and β-arrestin are tagged with donor and acceptor molecules. Recruitment brings these tags into proximity, generating a measurable signal.

Q2: My GPCR of interest doesn't show a strong β-arrestin recruitment signal. What are the possible reasons?

A2: Several factors could contribute to a weak signal. The GPCR may not couple strongly to β-arrestin, or it may exhibit biased agonism, preferentially signaling through G-protein pathways.[3] Alternatively, the cell line used may have low expression levels of the receptor or β-arrestin.[4] It is also possible that the ligand being used is a partial agonist or an antagonist for the β-arrestin pathway.[3]

Q3: What are the key considerations for optimizing a β-arrestin recruitment assay?

A3: Key considerations include selecting an appropriate cell line with low endogenous receptor expression, optimizing the expression levels of both the GPCR and β-arrestin constructs, and thoroughly characterizing the ligand's purity and stability.[3][4] It's also crucial to validate the assay with known agonists and antagonists to ensure it is robust and reproducible.[3] Optimizing cell seeding density is important to maximize the assay window.[4]

Q4: How can I distinguish between a true biological effect and an assay artifact?

A4: Assay artifacts can arise from compound autofluorescence, light scattering, or non-specific binding. To mitigate these, it's recommended to run control experiments, such as testing the compound in parental cells not expressing the GPCR or using known inactive compounds.[5] Additionally, using structurally distinct tool compounds that target the same receptor can help confirm that the observed effect is specific to the target.

Troubleshooting Guide

This section addresses specific issues that may arise during β-arrestin recruitment assays.

Problem Potential Cause Recommended Solution
High Background Signal Constitutive receptor activity.Use an inverse agonist to reduce basal activity.[3]
Non-specific binding of assay reagents.Increase the number and stringency of wash steps.[3]
Autofluorescence of the test compound.Measure the compound's fluorescence at the assay wavelengths and subtract this from the final signal.
Low Signal-to-Background Ratio (Low Assay Window) Suboptimal receptor or β-arrestin expression levels.Titrate the amount of transfected DNA for both the GPCR and β-arrestin to find the optimal ratio.
Inactive or degraded ligand.Use a fresh batch of ligand and verify its activity with a dose-response curve.[3]
Inappropriate cell density.Optimize cell seeding density to ensure a sufficient number of cells for a measurable signal without overcrowding.[4]
High Well-to-Well Variability Inconsistent cell plating.Ensure even cell distribution by gently swirling the plate after seeding and visually inspecting wells.[6]
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[3]
Edge effects in multi-well plates.Avoid using the outer wells of the plate or ensure proper humidification in the incubator to minimize evaporation.[4]
Unexpected Ligand Behavior Ligand bias.Test the ligand's activity in multiple downstream pathways (e.g., cAMP, calcium flux) to characterize its signaling profile.[3]
Partial agonism/antagonism.Perform a full dose-response curve to accurately determine the compound's efficacy and potency.[3]
Off-target effects.Test the compound on a panel of other receptors or in a cell line not expressing the target receptor to assess specificity.[7][8]

Experimental Protocols

General Protocol for a BRET-based β-Arrestin Recruitment Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Co-transfect cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP). Optimize the ratio of the two plasmids to achieve a good assay window.

  • Cell Seeding:

    • The day after transfection, harvest the cells and seed them into a white, clear-bottom 96-well plate at an optimized density.

    • Incubate the plate at 37°C and 5% CO2 overnight.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., HBSS).

    • Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate in the dark for 5-10 minutes.

    • Measure the baseline BRET signal using a microplate reader capable of detecting both donor and acceptor emission wavelengths.

    • Add the test compounds at various concentrations to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.

    • Measure the BRET signal again.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.

    • Normalize the data to a vehicle control (0% effect) and a positive control (100% effect).

    • Plot the normalized BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_Protein G Protein (αβγ) GPCR->G_Protein 2. G-Protein Coupling GRK GRK GPCR->GRK 3. Phosphorylation Downstream_Signaling Downstream Signaling GPCR->Downstream_Signaling 5a. Signaling Internalization Internalization GPCR->Internalization 5b. Internalization Beta_Arrestin β-Arrestin Beta_Arrestin->GPCR 4. Recruitment

Caption: GPCR activation and subsequent β-arrestin recruitment pathway.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Transfection Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Substrate_Addition 3. Add BRET Substrate Cell_Seeding->Substrate_Addition Baseline_Read 4. Measure Baseline Signal Substrate_Addition->Baseline_Read Compound_Addition 5. Add Test Compounds Baseline_Read->Compound_Addition Incubation 6. Incubate Compound_Addition->Incubation Final_Read 7. Measure Final Signal Incubation->Final_Read Data_Analysis 8. Data Analysis (EC50) Final_Read->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a BRET-based β-arrestin assay.

References

Technical Support Center: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide?

A1: The most common synthetic route is a two-step process. First, N-(2-methoxybenzyl)tryptamine is synthesized via reductive amination of tryptamine with 2-methoxybenzaldehyde. The resulting secondary amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product.

Q2: What are the critical parameters to control for achieving a high yield in the reductive amination step?

A2: Key parameters for the reductive amination step include the choice of reducing agent, reaction temperature, and pH. Sodium triacetoxyborohydride is often a good choice as it is mild and selective. The reaction is typically carried out at room temperature. Maintaining a slightly acidic pH can be beneficial for imine formation, but strong acids should be avoided to prevent side reactions.

Q3: What are the common challenges encountered during the N-acetylation of N-(2-methoxybenzyl)tryptamine?

A3: Common challenges include incomplete reactions, over-acetylation (diacetylation) if the indole nitrogen reacts, and side reactions due to the reactivity of the indole ring. Careful control of stoichiometry, temperature, and reaction time is crucial. Using a non-nucleophilic base can help to prevent unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent, such as ninhydrin for the amine intermediate, can aid in visualization.

Q5: What are the recommended purification methods for the final product?

A5: The final product is typically purified using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from any unreacted starting materials or byproducts. Recrystallization can be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the reductive amination step - Incomplete imine formation.- Inactive or insufficient reducing agent.- Suboptimal pH.- Ensure the tryptamine and 2-methoxybenzaldehyde are stirred together for a sufficient time before adding the reducing agent.- Use a fresh batch of a suitable reducing agent like sodium triacetoxyborohydride.- Add a small amount of acetic acid to catalyze imine formation.
Formation of multiple products in the reductive amination - Over-reduction of the aldehyde.- Pictet-Spengler side reaction.- Use a mild and selective reducing agent.- Maintain a neutral or slightly acidic pH; avoid strongly acidic conditions.
Incomplete N-acetylation - Insufficient acetylating agent.- Low reaction temperature.- Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.- Allow the reaction to warm to room temperature after the initial addition at 0 °C.
Presence of a diacetylated byproduct - Reaction of the indole nitrogen with the acetylating agent.- Use milder acetylating conditions (e.g., acetic anhydride with a non-nucleophilic base at a controlled temperature).- Minimize reaction time once the starting material is consumed.
Product is contaminated with a basic impurity (e.g., pyridine or triethylamine) - Incomplete removal during workup.- Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) during the workup to remove basic impurities. An additional wash with aqueous copper sulfate solution can help remove residual pyridine.[1]
Product is difficult to purify by column chromatography - Co-elution with impurities.- Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system may improve separation.- Consider using amine-functionalized silica gel for chromatography to better separate polar impurities.

Experimental Protocols

Step 1: Synthesis of N-(2-methoxybenzyl)tryptamine via Reductive Amination

Materials:

  • Tryptamine

  • 2-methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM), add 2-methoxybenzaldehyde (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-(2-methoxybenzyl)tryptamine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide

Materials:

  • N-(2-methoxybenzyl)tryptamine (from Step 1)

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude N-(2-methoxybenzyl)tryptamine (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine or pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide.

Data Presentation

Table 1: Typical Reagent Stoichiometry and Yields

StepReagentStoichiometry (eq)Typical Yield (%)
Reductive Amination Tryptamine1.085-95% (crude)
2-methoxybenzaldehyde1.0-1.2
Sodium triacetoxyborohydride1.2-1.5
N-Acetylation N-(2-methoxybenzyl)tryptamine1.070-90% (purified)
Acetyl chloride / Acetic anhydride1.1-1.2
Triethylamine / Pyridine1.5-2.0

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Acetylation start1 Tryptamine + 2-methoxybenzaldehyde in DCM + Acetic Acid imine Imine Formation start1->imine reduction Reduction with NaBH(OAc)₃ imine->reduction workup1 Aqueous Workup reduction->workup1 intermediate Crude N-(2-methoxybenzyl)tryptamine workup1->intermediate start2 Intermediate + Base in DCM intermediate->start2 acetylation Addition of Acetyl Chloride/ Acetic Anhydride start2->acetylation workup2 Aqueous Workup acetylation->workup2 purification Column Chromatography workup2->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of N-(2-(1H-indol-3-yl)ethyl)-N-(2-methoxybenzyl)acetamide.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield or Impure Product check_step1 Analyze Step 1 (Reductive Amination) start->check_step1 check_step2 Analyze Step 2 (N-Acetylation) start->check_step2 check_purification Analyze Purification start->check_purification solution1a Check Reducing Agent Activity/Amount check_step1->solution1a solution1b Optimize Reaction Time/ Temperature for Imine Formation check_step1->solution1b solution1c Adjust pH check_step1->solution1c solution2a Verify Acetylating Agent Stoichiometry check_step2->solution2a solution2b Control Temperature to Prevent Side Reactions check_step2->solution2b solution2c Use Non-nucleophilic Base check_step2->solution2c solution3a Optimize Chromatography Solvent System check_purification->solution3a solution3b Consider Recrystallization check_purification->solution3b

Caption: Logical relationship for troubleshooting common synthesis issues.

References

Technical Support Center: Refining beta-NETA Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-NETA compounds in long-term studies. Due to the ambiguity of the term "this compound," this guide is divided into two sections addressing two distinct compounds: Norethisterone Acetate (NETA) , a synthetic progestin, and α-NETA , a CMKLR1 antagonist.

Section 1: Norethisterone Acetate (NETA)

Norethisterone Acetate (NETA) is a synthetic progestin widely used in gynecological therapies and as a component of hormonal contraceptives. Its long-term administration in research models is crucial for studying its effects on the reproductive system, hormone-dependent cancers, and other physiological processes.

Frequently Asked Questions (FAQs) - NETA

Q1: What is the primary mechanism of action of Norethisterone Acetate?

A1: NETA is a potent progestin that acts as an agonist for the progesterone receptor. Its binding to this receptor mimics the effects of natural progesterone, leading to the suppression of ovulation and changes in the endometrium.[1] It also possesses weak androgenic and estrogenic activity.[2] A small fraction of NETA is metabolized to the potent estrogen, ethinylestradiol, which may contribute to its overall effects.[3][4]

Q2: What are the common side effects observed in long-term NETA studies in animal models?

A2: Long-term administration of NETA in rodents has been associated with an increased incidence of benign and malignant mammary tumors, as well as pituitary and liver tumors.[5][6] Histological changes in the uterus, including endometrial atrophy with high doses, and alterations in immune cell populations have also been observed.[1][7]

Q3: Is NETA genotoxic?

A3: Studies have shown that NETA can induce chromosomal aberrations and sister chromatid exchanges in cultured human lymphocytes and in mice.[8] However, it did not show mutagenic effects in the Ames Salmonella assay.[9]

Troubleshooting Guide - NETA
Problem Possible Cause Suggested Solution
Inconsistent hormone levels in plasma. - Improper drug formulation and instability.- Variable absorption from the administration site.- Ensure proper solubilization of NETA in the chosen vehicle. For oil-based vehicles, gentle warming and vortexing are recommended.- For subcutaneous injections, rotate the injection site to minimize local tissue reactions that could impair absorption.- Consider using subcutaneous pellets for more consistent, long-term release.
Unexpected changes in animal weight. - Hormonally induced water retention.- General toxicity at higher doses.- Monitor animal weight regularly. A slight increase may be due to water retention.[10]- If significant weight loss is observed, consider reducing the dose or monitoring for other signs of toxicity. Review acute toxicology data for the specific animal model.[9]
Disruption of the estrous cycle in control animals. - Cross-contamination of cages or bedding from treated animals.- House treated and control animals in separate racks with dedicated bedding and handling equipment.- Maintain strict hygiene protocols to prevent accidental exposure.
Skin irritation or inflammation at the injection site. - Vehicle intolerance.- High concentration of the drug solution.- Test different biocompatible vehicles (e.g., sesame oil, corn oil).- Reduce the concentration of the NETA solution and increase the injection volume, or administer at multiple sites.
Experimental Protocols - NETA

Protocol 1: Preparation and Administration of NETA for Oral Gavage in Rats

  • Vehicle Preparation: Prepare a solution of 0.5% carboxymethylcellulose (CMC) in sterile distilled water.

  • NETA Solution Preparation:

    • For a dose of 20 µ g/rat , weigh 4 mg of NETA and geometrically dilute it with 996 mg of lactose.[1]

    • Dissolve 5 mg of this mixture in 2 ml of the 0.5% CMC solution to achieve a final concentration of 10 µg/ml.[1]

    • Prepare fresh daily and protect from light.

  • Administration:

    • Administer the solution orally using a gavage needle at a volume of 2 ml per rat.[1]

    • Ensure proper technique to avoid injury to the esophagus.

Protocol 2: Preparation of Handmade Subcutaneous Pellets

This is a general protocol and should be optimized for specific experimental needs.

  • Mixture Preparation:

    • Thoroughly mix crystalline NETA with a binder such as cholesterol or a biocompatible polymer like polydimethylsiloxane (PDMS) at a predetermined ratio (e.g., 85% NETA, 15% cholesterol).[11][12]

  • Pellet Compression:

    • Use a pellet press to compress the mixture into small, uniform pellets of the desired weight and dose.

  • Sterilization:

    • Sterilize the pellets using a non-heat-based method such as ethylene oxide or gamma irradiation.

  • Implantation:

    • Anesthetize the animal.

    • Make a small incision in the skin, typically in the dorsal scapular region.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the sterile pellet into the pocket.

    • Close the incision with sutures or surgical staples.

Data Presentation - NETA

Table 1: In Vivo Dosage and Effects of Norethindrone Acetate (NETA) in Rodents

Animal ModelDoseAdministration RouteDurationObserved EffectsReference
Rat (female)20 µ g/day Oral gavage3 weeksDestructive or proliferative and secretory changes in the uterus, increased collagen and elastic fibers in the myometrium.[1]
Mouse (male)Not specifiedOralLong-termIncreased incidence of benign liver-cell tumors.[5]
Rat (male)Not specifiedOralLong-termIncreased incidence of benign liver-cell tumors and benign/malignant mammary tumors.[5]

Mandatory Visualizations - NETA

NETA_Mechanism_of_Action NETA Norethisterone Acetate (NETA) Metabolism Metabolism in Liver NETA->Metabolism Norethisterone Norethisterone Metabolism->Norethisterone Ethinylestradiol Ethinylestradiol (minor metabolite) Metabolism->Ethinylestradiol ProgesteroneReceptor Progesterone Receptor (PR) Norethisterone->ProgesteroneReceptor Binds to EstrogenReceptor Estrogen Receptor (ER) Ethinylestradiol->EstrogenReceptor Binds to CellularEffects Cellular Effects: - Altered gene transcription - Suppression of ovulation - Endometrial changes ProgesteroneReceptor->CellularEffects Leads to EstrogenReceptor->CellularEffects Contributes to

Caption: Mechanism of action of Norethisterone Acetate (NETA).

NETA_Long_Term_Study_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Data Collection (Weight, blood samples, etc.) acclimatization->baseline grouping Randomization into Treatment and Control Groups baseline->grouping treatment Long-Term NETA Administration (e.g., daily gavage or pellet implantation) grouping->treatment monitoring Regular Monitoring: - Animal health - Body weight - Tumor palpation - Blood sampling treatment->monitoring endpoint Study Endpoint (Pre-determined time point or clinical signs) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Histopathology and Data Analysis necropsy->analysis end End analysis->end

Caption: Workflow for a long-term NETA in vivo study.

Section 2: α-NETA (CMKLR1 Antagonist)

α-NETA (2-(α-naphthoyl)ethyltrimethylammonium iodide) is a small molecule antagonist of the Chemokine-Like Receptor 1 (CMKLR1), which is the receptor for the adipokine chemerin. It was initially identified as a choline acetyltransferase (ChAT) inhibitor. It is being investigated for its therapeutic potential in inflammatory diseases, cancer, and metabolic disorders.

Frequently Asked Questions (FAQs) - α-NETA

Q1: What is the primary mechanism of action of α-NETA?

A1: α-NETA is a selective antagonist of CMKLR1. It inhibits the binding of chemerin to CMKLR1, thereby blocking downstream signaling pathways.[13] This inhibition can reduce the migration of CMKLR1-expressing cells, such as immune cells, and has been shown to have anti-inflammatory and anti-tumor effects.[13][14]

Q2: What is the stability of α-NETA in solution?

A2: α-NETA has been reported to have limited stability in certain vehicles. In a 10% captisol solution, a significant percentage of the parent compound may no longer be detectable after a short period.[13] It is recommended to prepare fresh solutions for each use and protect them from light.

Q3: Are there any known toxicities associated with long-term α-NETA administration?

A3: In a study on neuroblastoma xenografts in mice, daily subcutaneous injections of α-NETA did not show observable signs of toxicity at the doses used.[14] Another study reported that daily oral administration of a high dose (300 mg/kg) for 14 days did not affect mouse body weight.[8] However, comprehensive long-term toxicology studies are not widely available, and careful monitoring of animal health is recommended.

Troubleshooting Guide - α-NETA
Problem Possible Cause Suggested Solution
Lack of expected in vivo effect. - Poor bioavailability due to formulation issues.- Instability of the compound in the vehicle.- Incorrect dosage.- Use a vehicle known to be suitable for α-NETA, such as 10% captisol in sterile water.[13]- Prepare fresh solutions immediately before administration.- Verify the dose calculation and consider a dose-response study to determine the optimal concentration for your model.[2]
Precipitation of the compound in the vehicle. - Low solubility of α-NETA in the chosen solvent.- Ensure the vehicle is appropriate for α-NETA. For aqueous solutions, the use of a solubilizing agent like captisol is recommended.[13]- Gentle warming and vortexing may aid in dissolution, but be mindful of potential degradation.
Inconsistent tumor growth inhibition. - Heterogeneity of the tumor model.- Development of resistance.- Inconsistent drug delivery.- Ensure a sufficient number of animals per group to account for biological variability.- Monitor tumor growth in individual animals to assess response heterogeneity.[15]- Standardize the administration procedure to ensure consistent dosing.
Experimental Protocols - α-NETA

Protocol 1: Preparation and Administration of α-NETA for Subcutaneous Injection in Mice

  • Vehicle Preparation: Prepare a 10% (w/v) solution of Captisol® in sterile water.

  • α-NETA Solution Preparation:

    • Dissolve α-NETA in the 10% Captisol® solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, dissolve 2 mg of α-NETA in 1 ml of vehicle to get a 2 mg/ml solution for a 100 µl injection).[13]

    • Prepare the solution fresh for each day of dosing. Protect from light.

  • Administration:

    • Administer the solution via subcutaneous injection, typically in the flank or dorsal region.

    • Rotate injection sites for long-term studies.

Protocol 2: Monitoring Tumor Growth in Xenograft Models

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Measurement:

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Monitor for signs of tumor ulceration or animal distress.

Data Presentation - α-NETA

Table 2: In Vivo Dosage and Effects of α-NETA in Mice

Disease ModelDoseAdministration RouteDurationObserved EffectsReference
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg/daySubcutaneousDaily from immunizationDelayed onset of clinical signs.[13]
Neuroblastoma Xenograft20 mg/kg/daySubcutaneousDaily from day 1 post-injectionImpaired tumor growth.[14]
Diabetic Nephropathy5 and 10 mg/kg/dayNot specified4 weeksReduced renal injury markers and inflammation.[2][16]
EndometriosisNot specifiedNot specifiedNot specifiedAlleviation of endometriosis progression.[8]

Mandatory Visualizations - α-NETA

aNETA_Signaling_Pathway Chemerin Chemerin CMKLR1 CMKLR1 Receptor Chemerin->CMKLR1 Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CMKLR1->Signaling Activates aNETA α-NETA aNETA->CMKLR1 Blocks CellularResponse Cellular Response: - Cell migration - Inflammation - Proliferation Signaling->CellularResponse Leads to

Caption: α-NETA blocks the Chemerin/CMKLR1 signaling pathway.

aNETA_Troubleshooting_Tree start No or reduced in vivo efficacy of α-NETA check_formulation Is the formulation correct? (e.g., 10% Captisol) start->check_formulation check_stability Was the solution prepared fresh? check_formulation->check_stability Yes correct_formulation Correct formulation and reprepare. check_formulation->correct_formulation No check_dose Is the dose appropriate? check_stability->check_dose Yes fresh_prep Prepare fresh solution before each use. check_stability->fresh_prep No check_administration Is the administration route and technique correct? check_dose->check_administration Yes dose_response Perform a dose-response study. check_dose->dose_response No review_protocol Review and standardize administration protocol. check_administration->review_protocol No

Caption: Troubleshooting decision tree for α-NETA experiments.

References

dealing with beta-NETA batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: beta-NETA (alpha-NETA)

Welcome to the technical support center for this compound (alpha-NETA). This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (alpha-NETA) and what are its primary targets?

This compound, also known as alpha-NETA, is a research compound with two primary mechanisms of action. It is a stable, noncompetitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Additionally, it functions as a potent antagonist of the chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1][2]

Q2: What are the common causes of batch-to-batch variability in small molecules like this compound?

Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These include the presence of impurities, residual solvents, variations in crystalline form (polymorphism), and degradation of the compound over time.[3][4][5] For this compound specifically, its known instability in solution suggests that improper handling or storage can also contribute to variability in experimental results.[2][6]

Q3: How should I properly store and handle this compound to minimize variability?

To ensure the stability and activity of this compound, proper storage and handling are crucial. The solid form of the compound should be stored at -20°C for long-term stability (up to 2-3 years).[1][2][7] Stock solutions, typically prepared in DMSO or methanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to use freshly prepared solutions for experiments, as the compound is not very stable in solution.[2][6][7] When preparing solutions, avoid heating the compound.[2]

Q4: I am observing inconsistent results with a new batch of this compound. What should I do first?

If you suspect batch-to-batch variability is affecting your experiments, the first step is to qualify the new batch. This involves verifying the identity, purity, and activity of the compound. A systematic approach to troubleshooting should be taken, starting with simple checks of your experimental setup and reagents before moving on to more complex analyses of the compound itself.[8]

Troubleshooting Guide

Problem: A new batch of this compound shows reduced or no inhibitory activity in my assay.

Possible Cause Troubleshooting Step
Degradation of the compound Ensure the compound has been stored correctly at -20°C as a solid. Prepare fresh stock solutions, as this compound is unstable in solution.[2][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Low purity of the new batch The presence of impurities can affect the active concentration of the compound. It is advisable to perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A lower-than-expected purity will require adjusting the concentration used in your experiments.
Incorrect identity of the compound In rare cases, the supplied compound may be incorrect. Confirm the identity of the compound using Mass Spectrometry (MS) to verify its molecular weight.
Inaccurate concentration of stock solution Re-verify the calculations used to prepare the stock solution. If possible, confirm the concentration of your stock solution using a spectrophotometric method if a known extinction coefficient is available.
Issues with the experimental assay Run a positive control for inhibition in your assay to ensure the assay itself is performing as expected. Check all other reagents and buffers for potential issues.[8]

Problem: I am observing increased off-target effects or cellular toxicity with a new batch.

Possible Cause Troubleshooting Step
Presence of toxic impurities Impurities from the synthesis process can sometimes be cytotoxic. Analyze the purity of the batch using HPLC and MS to identify any unexpected peaks that could correspond to impurities.
Higher potency of the new batch If the new batch is of higher purity than previous batches, the effective concentration in your assay may be higher than intended, leading to toxicity. Re-assess the dose-response curve with the new batch to determine the appropriate concentration range.
Solvent-related toxicity If using DMSO to dissolve this compound, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7]

Data Summary Tables

Table 1: Physicochemical and Storage Information for this compound

Parameter Value Reference
Molecular Formula C16H20INO[2]
Molecular Weight 369.2 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (31.25 mg/mL) and methanol (3 mg/mL). Sparingly soluble in water.[1][2]
Long-term Storage (Solid) -20°C for up to 3 years[1][7]
Storage (in Solvent) -80°C for up to 1 year (aliquoted)[1]

Table 2: Recommended Quality Control Parameters for a New Batch of this compound

QC Test Method Acceptance Criteria
Identity Mass Spectrometry (MS)Measured molecular weight should match the theoretical molecular weight (369.2 g/mol ).
Purity High-Performance Liquid Chromatography (HPLC)Purity should be ≥95%, with no significant unknown impurity peaks.
Biological Activity Functional Assay (e.g., ChAT inhibition assay)The IC50 value should be within the expected range (e.g., ~9 µM for ChAT inhibition).[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a this compound batch.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

    • HPLC system with a C18 column and a UV detector

  • Method:

    • Prepare a stock solution of this compound in methanol or DMSO at 1 mg/mL.

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the this compound solution.

    • Run a gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Data Analysis: Calculate the area of all peaks in the chromatogram. The purity is determined by the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Materials:

    • This compound sample

    • LC-MS grade solvent (e.g., methanol)

    • Mass spectrometer

  • Method:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the appropriate solvent.

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Look for the parent ion peak corresponding to the molecular weight of this compound (C16H20INO, MW = 369.2). The expected m/z would be for the cation [M]+.

Protocol 3: Functional Assay for Choline Acetyltransferase (ChAT) Inhibition

  • Objective: To determine the inhibitory activity (IC50) of a new batch of this compound on ChAT.

  • Materials:

    • Recombinant human ChAT enzyme

    • Acetyl-CoA and choline (substrates)

    • DTNB (Ellman's reagent) for colorimetric detection of Coenzyme A

    • This compound sample

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well microplate and plate reader

  • Method:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the ChAT enzyme to each well (except for the no-enzyme control).

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrates (acetyl-CoA and choline).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

    • Stop the reaction and add DTNB to detect the amount of Coenzyme A produced.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Data Analysis: Plot the enzyme activity against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_0 New Batch Arrival cluster_1 Initial QC cluster_2 Analytical Chemistry QC cluster_3 Functional QC cluster_4 Decision cluster_5 Outcome A Receive New Batch of this compound B Visual Inspection (Color, Form) A->B C Check Documentation (CoA, Purity Spec) A->C D Prepare Stock Solution (e.g., in DMSO) B->D C->D E Purity Analysis (HPLC) D->E F Identity Confirmation (MS) D->F G Biological Activity Assay (e.g., ChAT Inhibition) D->G H Compare to Specs (Purity ≥95%, Correct MW, IC50 in range) E->H F->H G->H I Batch Approved for Use H->I Pass J Contact Supplier/ Troubleshoot Further H->J Fail

Caption: Experimental workflow for qualifying a new batch of this compound.

chat_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT (Choline Acetyltransferase) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Synaptic Cleft betaNETA This compound betaNETA->ChAT Inhibition Response Cellular Response Receptor->Response

Caption: Simplified signaling pathway of Choline Acetyltransferase (ChAT) and the inhibitory action of this compound.

cmklr1_pathway Chemerin Chemerin (Ligand) CMKLR1 CMKLR1 Receptor Chemerin->CMKLR1 Binds and Activates betaNETA This compound betaNETA->CMKLR1 Antagonist G_protein G-protein (Gi/o) CMKLR1->G_protein Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Response Cellular Response (e.g., Chemotaxis, Inflammation) Signaling->Response

Caption: Simplified signaling pathway of the CMKLR1 receptor and the antagonistic action of this compound.

References

Technical Support Center: beta-NETA Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of beta-N-ethyl-N-(2-naphthoyl)acetoacetamide (beta-NETA) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1]

Q2: What are the known targets of this compound?

A2: this compound is a noncompetitive inhibitor of choline acetyltransferase (ChAT) and an antagonist of the chemokine-like receptor 1 (CMKLR1).[2]

Q3: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity in experiments Degradation of this compound due to improper storage.- Verify that the compound has been consistently stored at -20°C. - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. - Protect from light and moisture.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products. - Analyze the sample using a stability-indicating method, such as reverse-phase HPLC with mass spectrometry (LC-MS) detection, to separate and identify the parent compound from any degradants.[3]
Inconsistent experimental results Instability of this compound in the experimental buffer or solvent.- Assess the stability of this compound in the specific buffer or solvent system used in your experiments over the time course of the experiment. - Prepare fresh solutions for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[4]

  • Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for a defined period.

    • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as RP-HPLC with UV and MS detection.

    • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS).

  • Column: A C18 reverse-phase column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. Mass spectrometry for identification of the parent compound and any degradation products based on their mass-to-charge ratio (m/z).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

CMKLR1 Signaling Pathway

This compound acts as an antagonist at the Chemokine-Like Receptor 1 (CMKLR1). The binding of its endogenous ligand, chemerin, to CMKLR1 typically initiates a signaling cascade involving G-protein coupling, leading to downstream cellular responses. As an antagonist, this compound would block these events.

CMKLR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemerin Chemerin CMKLR1 CMKLR1 Chemerin->CMKLR1 Binds G_protein G-protein (Gi/o) CMKLR1->G_protein Activates beta_NETA This compound beta_NETA->CMKLR1 Blocks PLC PLC G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_mobilization->Cellular_Response MAPK_ERK->Cellular_Response

Caption: CMKLR1 signaling pathway antagonism by this compound.

Choline Acetyltransferase (ChAT) Inhibition Workflow

This compound inhibits the enzyme choline acetyltransferase (ChAT), which is responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-CoA. This inhibition leads to a reduction in ACh levels, which can impact downstream signaling through nicotinic and muscarinic receptors.

ChAT_Inhibition Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesizes beta_NETA This compound beta_NETA->ChAT Inhibits Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Activates Downstream_Signaling Downstream Signaling Receptors->Downstream_Signaling

Caption: Inhibition of acetylcholine synthesis by this compound.

References

troubleshooting unexpected results with beta-NETA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-NETA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your research.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound. The guides are in a question-and-answer format to directly address your concerns.

Choline Acetyltransferase (ChAT) Inhibition Assays

Question: My this compound is showing lower than expected potency (higher IC50) in my ChAT inhibition assay. What could be the cause?

Answer: Several factors could contribute to the apparent low potency of this compound in a choline acetyltransferase (ChAT) inhibition assay. As a slow, reversible inhibitor, the experimental conditions are critical for an accurate assessment of its inhibitory activity.

Troubleshooting Workflow: Low Potency in ChAT Assay

start Low Potency Observed preincubation Pre-incubation Time Sufficient? start->preincubation enzyme_conc Enzyme Concentration Too High? preincubation->enzyme_conc No increase_preincubation Increase pre-incubation time (e.g., 30-60 min) preincubation->increase_preincubation Yes substrate_conc Substrate Concentration Appropriate? enzyme_conc->substrate_conc No optimize_enzyme Optimize enzyme concentration enzyme_conc->optimize_enzyme Yes solubility Compound Solubility Issue? substrate_conc->solubility No check_km Ensure substrate concentration is at or below Km substrate_conc->check_km Yes reagent_quality Reagent Quality/Stability? solubility->reagent_quality No improve_solubility Improve compound solubility (see FAQ) solubility->improve_solubility Yes check_reagents Verify reagent activity and stability reagent_quality->check_reagents Yes end Potency Restored reagent_quality->end No increase_preincubation->end optimize_enzyme->end check_km->end improve_solubility->end check_reagents->end

Caption: Troubleshooting workflow for low this compound potency.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Pre-incubation Time This compound is a slow, reversible inhibitor. If the pre-incubation time with the enzyme before adding the substrate is too short, the inhibition will not have reached equilibrium, leading to an underestimation of its potency.[1][2][3]Increase the pre-incubation time of this compound with ChAT to at least 30-60 minutes before initiating the reaction by adding the substrate.
High Enzyme Concentration At high enzyme concentrations, a significant portion of the inhibitor may be bound, reducing the free inhibitor concentration and leading to an artificially high IC50 value. This is particularly relevant for tight-binding inhibitors.Use the lowest concentration of ChAT that gives a reliable signal within the linear range of the assay.
High Substrate Concentration As a competitive inhibitor, high concentrations of the substrate (acetyl-CoA or choline) will compete with this compound for binding to the enzyme, leading to a higher apparent IC50.Perform the assay with substrate concentrations at or below their Michaelis-Menten constant (Km) to accurately determine the inhibitory potential.
Compound Solubility Precipitation of this compound in the assay buffer will reduce its effective concentration, resulting in lower observed inhibition.Ensure this compound is fully dissolved in the assay buffer. It may be necessary to use a small amount of a co-solvent like DMSO and to verify the final concentration does not exceed the compound's solubility limit in the aqueous buffer.
Degradation of Reagents The activity of ChAT, acetyl-CoA, or the detection reagents can diminish over time, leading to a weaker overall signal and potentially affecting the calculated inhibition.Use freshly prepared reagents and ensure they have been stored correctly. Run appropriate controls to verify the activity of all assay components.
Chemokine-like Receptor 1 (CMKLR1) Antagonist Assays

Question: I am not observing any antagonist activity of this compound in my CMKLR1 functional assay (e.g., calcium flux), or the results are inconsistent. What should I check?

Answer: Unexpected results in G protein-coupled receptor (GPCR) antagonist assays can arise from various factors, including assay conditions, cell line characteristics, and the pharmacological properties of the compound itself.

Troubleshooting Workflow: Inconsistent CMKLR1 Antagonist Activity

start Inconsistent/No Antagonist Activity preincubation Sufficient Pre-incubation? start->preincubation agonist_conc Agonist Concentration Optimal (EC80)? preincubation->agonist_conc No increase_preincubation Increase pre-incubation time (e.g., 15-30 min) preincubation->increase_preincubation Yes cell_health Cell Health and Receptor Expression? agonist_conc->cell_health No optimize_agonist Re-determine agonist EC80 agonist_conc->optimize_agonist Yes off_target Potential Off-Target Effects? cell_health->off_target No check_cells Verify cell viability and receptor expression cell_health->check_cells Yes solubility Compound Solubility in Media? off_target->solubility No control_experiment Use parental cell line as negative control off_target->control_experiment Yes check_solubility Assess compound stability and solubility in media solubility->check_solubility Yes end Consistent Antagonist Activity solubility->end No increase_preincubation->end optimize_agonist->end check_cells->end control_experiment->end check_solubility->end

Caption: Troubleshooting inconsistent CMKLR1 antagonist results.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Pre-incubation Similar to its action on ChAT, if this compound is not incubated with the cells for a sufficient time before adding the agonist, it may not have reached its binding equilibrium at the receptor.Pre-incubate the cells with this compound for 15-30 minutes before adding the CMKLR1 agonist (e.g., Chemerin-9).[4]
Suboptimal Agonist Concentration If the agonist concentration used is too high (saturating), it can overcome the competitive antagonism of this compound, making the compound appear weak or inactive.Use an agonist concentration that elicits approximately 80% of the maximal response (EC80). This provides a suitable window to observe competitive inhibition.[4]
Cell Health and Receptor Expression Poor cell health or low/variable expression of CMKLR1 can lead to inconsistent or weak responses to both agonist and antagonist.Ensure cells are healthy and in the logarithmic growth phase. Regularly check the expression level of CMKLR1 in your cell line, for instance, by flow cytometry or western blot.
Off-Target Effects This compound or its analog α-NETA may have off-target activities.[5] The observed effect (or lack thereof) might be a composite of on-target and off-target pharmacology.Test this compound on a parental cell line that does not express CMKLR1 to identify potential off-target effects.[6]
Compound Instability or Poor Solubility This compound may be unstable or have poor solubility in the cell culture medium, leading to a lower effective concentration.[7][8][9]Assess the stability of this compound in your assay medium over the time course of the experiment. Visually inspect for any precipitation. Consider using a different formulation or delivery vehicle if solubility is an issue.[7][10]
Unexpected Agonist Activity In some GPCR systems, compounds designed as antagonists can exhibit partial or biased agonism.[6][11]Profile this compound across multiple signaling pathways downstream of CMKLR1 (e.g., G-protein activation, β-arrestin recruitment) to check for biased agonism.[6]

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound is a dual-target compound. Its primary targets are:

  • Choline Acetyltransferase (ChAT): It acts as a stable, noncompetitive, and slowly reversible inhibitor of this enzyme, which is responsible for the synthesis of the neurotransmitter acetylcholine.

  • Chemokine-like Receptor 1 (CMKLR1): It is a potent antagonist of this G protein-coupled receptor, which is involved in inflammatory responses.

Additionally, this compound has been shown to weakly inhibit cholinesterase and acetylcholinesterase.

Q2: Are there known off-target effects for this compound or its analogs?

A2: While a comprehensive off-target profile for this compound is not extensively published, its analog, α-NETA, has been noted to potentially target other proteins.[5] Given the structural similarity, it is prudent to consider the possibility of off-target effects in your experiments. For instance, α-NETA was found to inhibit GPR1, another chemerin receptor, although with lower potency than for CMKLR1. When interpreting unexpected results, especially in complex biological systems, the possibility of off-target interactions should be considered.

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: For preparing stock solutions, high-purity DMSO is commonly recommended. To prepare a stock solution:

  • Weigh the desired amount of this compound in a sterile, light-protected vial.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q4: My experimental results show a time-dependent increase in inhibition. Is this expected?

A4: Yes, this is characteristic of a slow-binding inhibitor.[3] The inhibition of ChAT by this compound is slowly reversible, meaning that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. This results in a time-dependent increase in the observed inhibition until equilibrium is achieved. It is crucial to have a sufficient pre-incubation period to ensure that the measured inhibition reflects the true potency of the compound.

Q5: Can this compound affect cell viability in my cell-based assays?

A5: Like any compound, this compound can potentially affect cell viability at certain concentrations. It is essential to determine the cytotoxic profile of this compound in your specific cell line. This can be done using standard cell viability assays such as MTT, MTS, or a live/dead cell staining assay. Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental wells) to account for any effects of the solvent on cell viability.

Experimental Protocols

Protocol 1: Choline Acetyltransferase (ChAT) Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for acetylcholinesterase inhibition and can be modified for ChAT. It is based on the Ellman method, where the product of the enzymatic reaction reacts with DTNB to produce a colored product.

Signaling Pathway

AcetylCoA Acetyl-CoA + Choline ChAT ChAT AcetylCoA->ChAT ACh Acetylcholine + CoA-SH ChAT->ACh DTNB CoA-SH + DTNB ACh->DTNB TNB TNB (Yellow Product) DTNB->TNB betaNETA This compound betaNETA->ChAT Inhibits

Caption: ChAT inhibition assay principle.

Materials:

  • Purified Choline Acetyltransferase (ChAT)

  • This compound

  • Acetyl-CoA

  • Choline

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer.

    • Prepare solutions of ChAT, Acetyl-CoA, Choline, and DTNB in Assay Buffer at the desired concentrations.

  • Assay Setup:

    • Add 20 µL of Assay Buffer to the "blank" wells.

    • Add 20 µL of this compound dilutions to the "inhibitor" wells.

    • Add 20 µL of Assay Buffer (or vehicle) to the "no inhibitor" control wells.

  • Pre-incubation:

    • Add 20 µL of the ChAT solution to all wells except the "blank".

    • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing Acetyl-CoA, Choline, and DTNB.

    • Add 160 µL of the substrate mix to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at time 0.

    • Incubate the plate at 37°C and take readings at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: CMKLR1 Antagonist Calcium Flux Assay

This protocol describes a method to assess the antagonist activity of this compound on the CMKLR1 receptor by measuring changes in intracellular calcium.[4][12][13]

Signaling Pathway

Agonist CMKLR1 Agonist (e.g., Chemerin-9) CMKLR1 CMKLR1 Receptor Agonist->CMKLR1 betaNETA This compound betaNETA->CMKLR1 Blocks G_protein Gi/o Protein Activation CMKLR1->G_protein PLC Phospholipase C Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Fluorescence Increase in Intracellular Ca²⁺ (Measured by Fluorescent Dye) Ca_release->Fluorescence

Caption: CMKLR1 antagonist calcium flux assay pathway.

Materials:

  • A cell line stably expressing human CMKLR1 (e.g., CHO-K1 or HEK293)

  • This compound

  • A CMKLR1 agonist (e.g., Chemerin-9)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Probenecid (to prevent dye leakage)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating:

    • Seed the CMKLR1-expressing cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare the CMKLR1 agonist at a concentration corresponding to its EC80.

  • Assay Execution:

    • Place the cell plate and compound plates in the fluorescence plate reader.

    • First Addition (Antagonist): Add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

    • Second Addition (Agonist): Add the EC80 concentration of the agonist to all wells (except for negative controls).

  • Measurement:

    • Measure the fluorescence intensity over time, typically for 1-2 minutes, immediately after the agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Determine the percent inhibition for each this compound concentration relative to the "agonist only" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

References

Validation & Comparative

Validating the Anti-Cancer Efficacy of beta-NETA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer effects of beta-N-ethyl-N-(2-chloroethyl)-4-trifluoromethylaniline (beta-NETA), a choline acetyltransferase (ChA) inhibitor, against standard chemotherapeutic agents for neuroblastoma. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel therapeutic agent.

Overview of this compound and its Mechanism of Action

This compound, also known as 2-benzoylethyltrimethylammonium (BETA), is a potent and noncompetitive inhibitor of choline acetyltransferase (ChA) and cholinesterase (ChE). Its anti-cancer activity is being investigated, with initial studies focusing on its effects in neuroblastoma, a common pediatric cancer. The proposed mechanism of action for ChA inhibitors in cancer involves the disruption of the cholinergic signaling pathway, which can impact tumor growth and angiogenesis. Inhibition of ChA is thought to suppress the production of acetylcholine, a neurotransmitter that can act as a growth factor for certain cancer cells. This can lead to the inhibition of downstream signaling pathways, such as the alpha7-nicotinic acetylcholine receptor (α7-nAChR) pathway, which has been implicated in tumor angiogenesis.

Comparative Efficacy of this compound and Standard Neuroblastoma Chemotherapeutics

To objectively assess the anti-cancer potential of this compound, its in vitro efficacy is compared with that of established chemotherapeutic agents used in the treatment of high-risk neuroblastoma. These agents include cisplatin, doxorubicin, and etoposide.[1][2][3][4] The following table summarizes the available data on the growth-inhibitory effects of these compounds on various neuroblastoma cell lines.

Table 1: In Vitro Efficacy of this compound and Standard Chemotherapeutic Agents in Neuroblastoma Cell Lines

CompoundCell LineEfficacy MetricValue (µM)Reference
This compound NBE-ED503.8
NBP2ED507.8
Bromoacetylcholine Neuroblastoma C-1300Cytolytic Concentration10[5]
Cisplatin Neuroblastoma Cell Lines (mean)IC5019.2 (range: 0.6-40)[6]
Doxorubicin IMR-32IC50Value not explicitly stated in snippets[7]
UKF-NB-4IC50Value not explicitly stated in snippets[7]
SH-SY5YIC500.769[8]
Etoposide HTLA-230IC50Value not explicitly stated in snippets[9]
HTLA-ER (Etoposide-resistant)IC50>538[9]

Note: ED50 (Median Effective Dose) and IC50 (Half-maximal Inhibitory Concentration) are both measures of a drug's potency. While not identical, they are often used interchangeably to indicate the concentration at which a drug elicits 50% of its maximal effect.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and the experimental procedures used to evaluate these anti-cancer agents, the following diagrams are provided.

G cluster_0 Cholinergic Signaling Pathway in Cancer Choline Choline ACh ACh Choline->ACh ChAT nAChR nAChR ACh->nAChR Binds to Angiogenesis Angiogenesis nAChR->Angiogenesis Activates TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Promotes beta_NETA This compound ChAT ChAT beta_NETA->ChAT Inhibits

Caption: Proposed mechanism of this compound in inhibiting tumor growth.

G cluster_1 In Vitro Anti-Cancer Drug Screening Workflow cluster_2 Assays start Cancer Cell Lines treatment Drug Treatment (this compound vs. Standard Drugs) start->treatment assays Cell-Based Assays treatment->assays data Data Analysis assays->data MTT MTT Assay (Cell Viability) assays->MTT Apoptosis Annexin V/PI Staining (Apoptosis) assays->Apoptosis

Caption: General workflow for in vitro anti-cancer drug evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or standard chemotherapeutic agents for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or ED50 values are determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment: Cells are treated with the respective compounds as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human neuroblastoma cells.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The drug (e.g., bromoacetylcholine) is administered via a specified route (e.g., intratumoral injection) at a defined dose and schedule.[10]

  • Efficacy Evaluation: Tumor growth inhibition and prolongation of lifespan are monitored.[10] At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Discussion and Future Directions

The preliminary data suggests that this compound exhibits growth-inhibitory effects on neuroblastoma cell lines. Its efficacy, as indicated by the ED50 values, appears to be within a potentially therapeutic range. Furthermore, the cytolytic activity observed with another ChA inhibitor, bromoacetylcholine, in neuroblastoma cells and its anti-tumor effects in vivo provide a rationale for the further investigation of this class of compounds.[5][10]

However, a direct and comprehensive comparison with standard-of-care chemotherapeutics is currently limited by the available data. The IC50 values for cisplatin and doxorubicin in neuroblastoma cell lines show a wide range, highlighting the heterogeneity of this cancer.[6][7] To fully validate the anti-cancer effects of this compound, further studies are required to:

  • Determine the IC50 values of this compound in a broader panel of neuroblastoma cell lines.

  • Conduct head-to-head comparative studies with standard chemotherapeutic agents under identical experimental conditions.

  • Quantify the induction of apoptosis by this compound.

  • Evaluate the in vivo efficacy of this compound in neuroblastoma xenograft models, including its effects on tumor growth, metastasis, and survival.

  • Further elucidate the specific signaling pathways modulated by this compound in cancer cells.

References

Comparative Analysis of Beta-NETA and Other Choline Acetyltransferase (ChAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of beta-Naphthoylethyltrimethylammonium (beta-NETA) with other inhibitors of Choline Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. The following sections present quantitative data on inhibitor potency and selectivity, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Choline Acetyltransferase (ChAT)

Choline Acetyltransferase (ChAT, EC 2.3.1.6) is a critical enzyme in the cholinergic nervous system. It catalyzes the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to choline, forming acetylcholine (ACh).[1] This process is fundamental for neuronal signaling involved in memory, learning, muscle contraction, and various autonomic functions. Inhibition of ChAT leads to a decrease in acetylcholine production and is a key area of research for understanding and potentially modulating cholinergic activity in various physiological and pathological states.[2]

Comparative Analysis of ChAT Inhibitors

The efficacy of a ChAT inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for ChAT over other related enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the degradation of acetylcholine. High selectivity is crucial to avoid off-target effects.

This section compares this compound and its isomer, alpha-NETA, with a class of compounds recently identified as potent ChAT inhibitors: proton pump inhibitors (PPIs).

CompoundTarget EnzymeIC50 Value (µM)Mechanism of InhibitionSelectivity Notes
This compound ChAT 76 [3][4]Noncompetitive[4]Weakly inhibits AChE (IC50 = 1,000 µM)[3]; Potently inhibits ChE (IC50 = 40 µM)[3]
alpha-NETAChAT9[4][5]Noncompetitive, Slowly Reversible[4][5]Weakly inhibits AChE (IC50 = 300 µM) and ChE (IC50 = 84 µM)[5]
OmeprazoleChAT0.1[6][7]Not specifiedInhibits serum cholinesterase (~5-60% inhibition at 1.4-140 µM)[8]
LansoprazoleChAT1.5[6][7]Not specifiedLow inhibition of serum cholinesterase (~20-30% at 29 µM)[8]; noted to have anti-cholinesterase effects[9]
PantoprazoleChAT5.3[6][7]Not specifiedWeakest binding affinity to ChAT among the tested PPIs[10]

Note: ChE (Cholinesterase) is a general term that can include both AChE and BChE. The selectivity data is based on the available search results.

Signaling and Metabolic Pathways

A clear understanding of the acetylcholine lifecycle is essential for contextualizing the action of ChAT inhibitors. The following diagrams illustrate the acetylcholine synthesis pathway and a typical workflow for assessing inhibitor potency.

Acetylcholine_Synthesis_Pathway Acetylcholine Synthesis and Release Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline_transporter High-Affinity Choline Transporter (ChT) Choline_int Choline (Intracellular) Choline_transporter->Choline_int Uptake Choline_ext Choline (Extracellular) Choline_ext->Choline_transporter Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle with ACh VAChT->Vesicle Packaging Synaptic_cleft ACh Vesicle->Synaptic_cleft Exocytosis (Ca²⁺ dependent) AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Receptor ACh Receptors (Nicotinic/Muscarinic) Synaptic_cleft->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Hydrolysis Acetate Acetate AChE->Acetate Hydrolysis Choline_reuptake->Choline_transporter Reuptake Signal Postsynaptic Effect Receptor->Signal Signal Transduction

Caption: Acetylcholine synthesis, release, and degradation pathway.

Experimental_Workflow Workflow for IC50 Determination of ChAT Inhibitors cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test inhibitor (e.g., this compound) add_inhibitor Add inhibitor dilutions and enzyme to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare ChAT enzyme solution (e.g., from rat brain homogenate) prep_enzyme->add_inhibitor prep_substrates Prepare substrate mix: [³H]Acetyl-CoA and Choline add_substrates Initiate reaction by adding substrate mix prep_substrates->add_substrates pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_inhibitor->pre_incubate pre_incubate->add_substrates incubate Incubate at 37°C for a defined time (e.g., 20 min) add_substrates->incubate stop_reaction Stop reaction (e.g., add ice-cold buffer) incubate->stop_reaction separation Separate [³H]ACh product from [³H]Acetyl-CoA substrate (e.g., liquid extraction) stop_reaction->separation measurement Quantify [³H]ACh using liquid scintillation counting separation->measurement calculation Calculate % inhibition for each concentration measurement->calculation plotting Plot % inhibition vs. log[Inhibitor] calculation->plotting ic50 Determine IC50 value from dose-response curve plotting->ic50

Caption: Experimental workflow for a radiochemical ChAT inhibition assay.

Experimental Protocols

The following is a representative protocol for determining the IC50 value of a ChAT inhibitor, based on established radiochemical assay methods.

Objective: To determine the concentration of an inhibitor required to reduce the activity of the ChAT enzyme by 50%.

Materials:

  • Enzyme Source: Homogenized rat brain tissue or purified recombinant ChAT.

  • Substrates: Radiolabeled Acetyl-Coenzyme A ([³H]acetyl-CoA or [¹⁴C]acetyl-CoA) and Choline chloride.

  • Test Inhibitor: this compound or other compounds, serially diluted in appropriate buffer.

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4) containing EDTA and a cholinesterase inhibitor (e.g., eserine) to prevent acetylcholine degradation.

  • Stop Solution: Ice-cold phosphate buffer, potentially with a high salt concentration.

  • Extraction Solvent: Sodium tetraphenylboron in an organic solvent (e.g., ethyl acetate) to selectively extract the charged acetylcholine product.[11]

  • Scintillation Cocktail: A liquid scintillant compatible with the organic extraction solvent.

  • Equipment: 96-well microplates, centrifuge, liquid scintillation counter, incubators.

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the enzyme source (e.g., rat brain) in a suitable buffer. Centrifuge to pellet debris and use the supernatant containing the soluble ChAT enzyme. Determine the protein concentration of the supernatant (e.g., using a BCA or Lowry assay).[12]

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the reaction buffer to create a range of concentrations to be tested.

  • Assay Setup (in a 96-well plate):

    • To each well, add a fixed volume of the enzyme preparation.

    • Add a volume of the corresponding inhibitor dilution (or buffer for control wells). Include wells for a "blank" or background control which will not receive the enzyme.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix containing the reaction buffer, choline chloride, and radiolabeled acetyl-CoA.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate master mix to all wells.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination:

    • Stop the reaction by adding a volume of ice-cold stop solution.

  • Product Separation and Quantification:

    • Add the extraction solvent (e.g., sodium tetraphenylboron in ethyl acetate) to each well. This solvent will selectively bind the positively charged [³H]acetylcholine product and separate it from the unreacted, negatively charged [³H]acetyl-CoA substrate.[11]

    • Mix thoroughly and centrifuge the plate to ensure phase separation.

    • Transfer an aliquot of the organic top layer (containing the product) to a scintillation vial.

    • Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of acetylcholine produced.

  • Data Analysis:

    • Calculate the percentage of ChAT activity for each inhibitor concentration relative to the control (no inhibitor) wells after subtracting the background counts.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of ChAT activity.

Conclusion

This guide provides a comparative overview of this compound and other identified ChAT inhibitors. This compound and its isomer alpha-NETA are established noncompetitive inhibitors of ChAT, with alpha-NETA showing greater potency. Notably, recent studies have identified certain proton pump inhibitors, such as omeprazole, as highly potent ChAT inhibitors, surpassing the potency of the NETA compounds in vitro.[6][7]

The provided data, protocols, and pathway diagrams offer a foundational resource for researchers in the field of cholinergic neuroscience and drug development. Further investigation into the selectivity profiles and in vivo efficacy of these compounds is necessary to fully elucidate their therapeutic or research potential.

References

Unveiling the Mechanism of Action of beta-NETA: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of beta-NETA (3-beta, 5-alpha-tetrahydronorethisterone), a key metabolite of the progestin norethisterone (NET). Through a detailed comparison with its parent compound and other relevant hormonal agents, this document elucidates the distinct pharmacological profile of this compound, supported by experimental data and detailed methodologies.

Executive Summary

Norethisterone (NET) is a widely used synthetic progestin whose biological activity is significantly influenced by its metabolism into various active compounds. Among these, the A-ring reduced metabolites, including 5-alpha-tetrahydronorethisterone (5-alpha-NET) and 3-beta, 5-alpha-tetrahydronorethisterone (this compound), exhibit distinct hormonal activities. This guide focuses on this compound, highlighting its primary estrogenic mechanism of action, which contrasts with the progestogenic and androgenic effects of NET and 5-alpha-NET, respectively. This cross-validation, comparing this compound with NET, 5-alpha-NET, the potent antiprogestin RU-486 (Mifepristone), and the natural estrogen 17-beta-estradiol, provides a clear perspective on its unique role in mediating the overall effects of norethisterone.

Data Presentation: Comparative Receptor Binding and In Vivo Potency

The following tables summarize the quantitative data on the receptor binding affinities and in vivo biological potencies of this compound and its comparators.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundProgesterone Receptor (PR)Estrogen Receptor (ER)Androgen Receptor (AR)Glucocorticoid Receptor (GR)
This compound (3β, 5α-NET) Ineffective46[1]Not a competitorNot reported
Norethisterone (NET) 110[1]Ineffective>1000>1000
5-alpha-NET >1000Ineffective10[1]Not reported
RU-486 (Mifepristone) ~1.9[2]No affinityWeak~2.0[2]
17-beta-Estradiol Not reportedHigh Affinity (Reference)Not reportedNot reported

Note: Lower Ki values indicate higher binding affinity. "Ineffective" or "Not a competitor" indicates no significant binding was observed in the cited studies.

Table 2: Comparative In Vivo Biological Potencies

CompoundAnti-implantation Activity (ED50, mg/kg/day, oral, rat)Antigonadotropic ActivityEstrogenic Potency (relative to 17-beta-estradiol)
This compound (3β, 5α-NET) Not directly reported, but contributes to NET's effectYes, via estrogenic actionHigh[3]
Norethisterone (NET) High dose requiredYesLow
5-alpha-NET Similar to RU-486 at lower dosesYes, via androgenic actionVery Low[3]
RU-486 (Mifepristone) 8 (100% effective dose)[4]YesNone
17-beta-Estradiol PotentYes100% (Reference)

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is mediated through its interaction with the estrogen receptor (ER). Unlike its parent compound, norethisterone, which primarily acts on the progesterone receptor, this compound functions as an estrogen agonist. This interaction initiates a signaling cascade that influences gene transcription and ultimately leads to its observed physiological effects, such as its contribution to the antigonadotropic and anti-implantation activities of norethisterone.

The metabolic conversion of norethisterone is a critical determinant of its diverse biological effects. The following diagram illustrates the metabolic pathway leading to the formation of this compound and 5-alpha-NET, and their subsequent receptor interactions.

Metabolic Pathway and Receptor Interaction of Norethisterone NET Norethisterone (NET) alpha_NET 5-alpha-NET NET->alpha_NET 5-alpha-reductase PR Progesterone Receptor NET->PR beta_NETA This compound (3-beta, 5-alpha-NET) alpha_NET->beta_NETA 3-beta-hydroxysteroid dehydrogenase AR Androgen Receptor alpha_NET->AR ER Estrogen Receptor beta_NETA->ER Progestogenic_Effects Progestogenic Effects PR->Progestogenic_Effects Androgenic_Effects Androgenic Effects AR->Androgenic_Effects Estrogenic_Effects Estrogenic Effects (Antigonadotropic, Anti-implantation) ER->Estrogenic_Effects

Metabolic conversion and receptor specificity of NET metabolites.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the estrogen receptor.

1. Preparation of Uterine Cytosol:

  • Uteri are collected from immature female Sprague-Dawley rats.

  • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer).

  • The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.

2. Binding Assay:

  • A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the estrogen receptor.

  • After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal).

  • The radioactivity of the bound fraction is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity.

The following workflow illustrates the key steps in a competitive radioligand binding assay.

Workflow for Competitive Radioligand Binding Assay start Start prep_cytosol Prepare Uterine Cytosol (Source of Estrogen Receptors) start->prep_cytosol incubation Incubate Cytosol with: - Radiolabeled Estrogen - Unlabeled Test Compound prep_cytosol->incubation separation Separate Bound and Free Radioligand incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Calculate IC50 and Ki measurement->analysis end End analysis->end

Key steps in a competitive radioligand binding assay.
In Vivo Anti-implantation Assay in Rats

This protocol outlines a common method for assessing the anti-implantation activity of a compound.

1. Animal Model and Mating:

  • Adult female Wistar rats with regular estrous cycles are used.

  • Females are caged with fertile males, and mating is confirmed by the presence of sperm in a vaginal smear (Day 1 of pregnancy).

2. Dosing Regimen:

  • The test compound is administered orally or subcutaneously to the pregnant rats, typically from Day 1 to Day 7 of pregnancy.

  • A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

3. Assessment of Implantation:

  • On Day 10 of pregnancy, the rats are euthanized.

  • The uterine horns are examined for the presence and number of implantation sites.

  • The percentage of implantation inhibition is calculated by comparing the number of implantation sites in the treated group to the control group.

4. Data Analysis:

  • The effective dose 50 (ED50), the dose that causes a 50% inhibition of implantation, is determined from the dose-response curve.

In Vivo Antigonadotropic Activity Assay in Rats

This assay measures the ability of a compound to suppress the secretion of gonadotropins (LH and FSH).

1. Animal Model:

  • Ovariectomized adult female rats are often used to eliminate the influence of endogenous ovarian hormones.

2. Dosing:

  • The test compound is administered daily for a specific period (e.g., 7 days).

  • A control group receives the vehicle.

3. Sample Collection and Hormone Measurement:

  • At the end of the treatment period, blood samples are collected.

  • Serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) are measured using specific immunoassays (e.g., ELISA or RIA).

4. Data Analysis:

  • The serum LH and FSH levels in the treated group are compared to the control group to determine the extent of gonadotropin suppression.

Comparison with Alternatives

The distinct mechanism of action of this compound sets it apart from other compounds with contraceptive and hormonal modulatory effects.

  • Norethisterone (NET): The parent compound, primarily a progestin, with weaker androgenic activity. Its estrogenic effects are largely attributable to its metabolism to this compound.

  • 5-alpha-NET: A metabolite with predominantly androgenic activity.

  • RU-486 (Mifepristone): A potent progesterone receptor antagonist, with no affinity for the estrogen receptor. Its mechanism of inducing abortion is through blocking the effects of progesterone.[5]

  • 17-beta-Estradiol: The natural potent estrogen, serving as a benchmark for estrogenic activity.

The following diagram illustrates the logical relationship in the mechanisms of action of these compounds.

Comparative Mechanisms of Action beta_NETA This compound ER_Agonist Estrogen Receptor Agonist beta_NETA->ER_Agonist Activates NET Norethisterone PR_Agonist Progesterone Receptor Agonist NET->PR_Agonist Activates alpha_NET 5-alpha-NET AR_Agonist Androgen Receptor Agonist alpha_NET->AR_Agonist Activates RU486 RU-486 PR_Antagonist Progesterone Receptor Antagonist RU486->PR_Antagonist Blocks

Receptor activity profiles of this compound and comparators.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a potent estrogenic metabolite of norethisterone. Its high affinity for the estrogen receptor, in contrast to the receptor preferences of NET and 5-alpha-NET, underscores the importance of metabolic pathways in determining the final pharmacological profile of synthetic steroids. Understanding these distinct mechanisms is crucial for the development of more targeted and effective hormonal therapies.

References

A Comparative Analysis of Beta-NETA and Alpha-NETA for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of beta-Naltrexamine (β-NETA) and alpha-Naltrexamine (α-NETA), two stereoisomers of an opioid receptor ligand. The information presented is curated for researchers and professionals in drug development, offering a comprehensive overview of their biochemical and pharmacological properties. This analysis is based on available experimental data for naltrexamine derivatives, providing insights into the critical role of stereochemistry at the 6-position of the naltrexone backbone.

Quantitative Data Summary

Direct comparative studies on the parent compounds, β-NETA and α-NETA, are limited in publicly available literature. The following table summarizes the known information and inferred properties based on studies of their closely related derivatives. The stereochemistry at the C-6 position significantly influences the efficacy and potency of these compounds.

ParameterBeta-NETA (6β-Naltrexamine)Alpha-NETA (6α-Naltrexamine)Key Observations
Receptor Binding Affinity (Ki) The stereochemistry at the C-6 position does not appear to significantly alter the binding affinity for the mu-opioid receptor (MOR) in derivatives.[1]
Mu-Opioid Receptor (MOR)High AffinityHigh AffinityBoth isomers are expected to exhibit high affinity for the MOR.
Delta-Opioid Receptor (DOR)High Affinity[2]Likely High Affinityβ-NETA is a neutral antagonist at both MOR and DOR with similar high affinity.[2] α-NETA's affinity for DOR is not well-documented but is expected to be similar.
Kappa-Opioid Receptor (KOR)Moderate to High AffinityModerate to High AffinityDerivatives of β-naltrexamine have shown agonist activity at the kappa-opioid receptor (KOR).[1][3]
Functional Activity The beta configuration at the C-6 position in naltrexamine derivatives has been associated with increased efficacy at the MOR compared to the alpha configuration.[1]
Efficacy (Emax) at MORGenerally higher efficacy in derivatives compared to alpha isomers.[1]Generally lower efficacy in derivatives compared to beta isomers.[1]Studies on derivatives suggest that the β-isomer is more efficacious.
Potency (EC50/IC50) at MORPotency is derivative-dependent.Potency is derivative-dependent.In the related naltrexol series, the 6α-isomer was found to be a more potent antagonist than the 6β-isomer.[4]
Receptor Selectivity The stereochemistry at the C-6 position is crucial for the selectivity profile of naltrexamine derivatives.
MOR vs. KOR/DORCan be engineered for MOR selectivity in derivatives.Can be engineered for MOR selectivity in derivatives.The 6α-epimer of a β-naltrexamine derivative showed a substantially different selectivity profile with reduced activation of mu-kappa heteromers.

Experimental Methodologies

The data and inferences presented in this guide are based on common experimental protocols used in opioid receptor research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine or [³H]-naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (β-NETA or α-NETA).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity (potency, EC50, and efficacy, Emax) of a ligand by quantifying its ability to stimulate G-protein activation.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor and associated G-proteins are used.

  • Assay Reaction: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist). For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the IC50.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor (MOR), which involves G-protein activation and subsequent downstream effects, as well as the regulatory pathway involving β-arrestin. The differential effects of β-NETA and α-NETA on these pathways are an area of active research, with stereochemistry likely playing a key role in biased agonism or antagonism.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment (GRK phosphorylation) G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP ATP Ligand Opioid Ligand (β-NETA or α-NETA) Ligand->MOR Binding G_alpha->AC Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activation Internalization Receptor Internalization beta_arrestin->Internalization

Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of β-NETA and α-NETA.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_signaling Signaling Pathway Analysis cluster_analysis Data Analysis and Comparison beta_NETA β-NETA Synthesis Binding_Assay Radioligand Binding Assay (Ki determination) beta_NETA->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS or cAMP) (EC50/IC50, Emax) beta_NETA->Functional_Assay alpha_NETA α-NETA Synthesis alpha_NETA->Binding_Assay alpha_NETA->Functional_Assay Data_Comparison Comparative Analysis of Affinity, Potency, Efficacy, and Signaling Bias Binding_Assay->Data_Comparison G_protein_coupling G-Protein Coupling Assay Functional_Assay->G_protein_coupling beta_arrestin_assay β-Arrestin Recruitment Assay Functional_Assay->beta_arrestin_assay Functional_Assay->Data_Comparison G_protein_coupling->Data_Comparison beta_arrestin_assay->Data_Comparison

Comparative Experimental Workflow

Conclusion

References

Independent Verification of beta-NETA's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of beta-NETA (β-Naphthoyl-Ethyl-Trimethylammonium) with alternative compounds targeting the same biological molecules. The information is supported by experimental data from various independent studies, offering a comprehensive overview for researchers in pharmacology and drug development.

Introduction to this compound and its Molecular Targets

This compound has been identified as a dual-target ligand, exhibiting inhibitory effects on both Choline Acetyltransferase (ChAT) and Chemokine-like Receptor 1 (CMKLR1). Understanding its binding affinity to these targets is crucial for elucidating its mechanism of action and potential therapeutic applications.

  • Choline Acetyltransferase (ChAT): This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine. Inhibition of ChAT can have significant implications in neurological research and the development of therapies for neurodegenerative diseases.

  • Chemokine-like Receptor 1 (CMKLR1): Also known as ChemR23, this G protein-coupled receptor is involved in inflammatory responses. Its activation by the endogenous ligand chemerin initiates signaling cascades that modulate immune cell trafficking. Antagonism of CMKLR1 is a promising strategy for treating inflammatory disorders.

Comparative Analysis of Binding Affinity

The following tables summarize the quantitative binding data for this compound and a selection of alternative compounds for both ChAT and CMKLR1. The data has been compiled from various independent research publications.

Table 1: Comparison of Binding Affinity for Choline Acetyltransferase (ChAT) Inhibitors

CompoundType of InhibitionReported Binding Affinity (IC50/Ki)
This compound Inhibitor9 µM (IC50)
alpha-NETA Inhibitor~88 nM (IC50)[1]
OmeprazoleInhibitor0.1 µM (IC50)[2]
LansoprazoleInhibitor1.5 µM (IC50)[2]
PantoprazoleInhibitor5.3 µM (IC50)[2]
Coenzyme AInhibitor1.8 µM (Ki)

Table 2: Comparison of Binding Affinity for Chemokine-like Receptor 1 (CMKLR1) Antagonists

CompoundType of InhibitionReported Binding Affinity (IC50/pA2)
alpha-NETA Antagonist0.38 µM (IC50)
Compound 16Antagonist37 µM (IC50)
CCX832AntagonistpA2 = 8.32[3]

Note: alpha-NETA is a close structural analog of this compound, and its data is included for comparative purposes. The significant difference in reported IC50 values for alpha-NETA against ChAT highlights the importance of standardized experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of binding affinity data. Below are generalized protocols for competitive binding assays for both ChAT and CMKLR1.

Protocol 1: Choline Acetyltransferase (ChAT) Competitive Binding Assay (Radiochemical Method)

This assay measures the ability of a test compound to inhibit the enzymatic activity of ChAT by quantifying the production of radiolabeled acetylcholine.

Materials:

  • Purified or recombinant ChAT enzyme

  • [³H]-Acetyl-Coenzyme A (radiolabeled substrate)

  • Choline (substrate)

  • Test compound (e.g., this compound) and known inhibitors (for positive control)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, a fixed concentration of choline, and varying concentrations of the test compound.

  • Enzyme Addition: Add a standardized amount of ChAT enzyme to each tube.

  • Initiation of Reaction: Start the reaction by adding a fixed concentration of [³H]-Acetyl-Coenzyme A.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., perchloric acid) or by rapid cooling on ice.

  • Separation of Product: Separate the radiolabeled product, [³H]-acetylcholine, from the unreacted [³H]-Acetyl-Coenzyme A using an appropriate method, such as ion-exchange chromatography or liquid-liquid extraction.

  • Quantification: Add the separated product to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the ChAT activity.

Protocol 2: Chemokine-like Receptor 1 (CMKLR1) Competitive Binding Assay (β-Arrestin Recruitment Assay)

This cell-based assay measures the ability of a test compound to antagonize the chemerin-induced recruitment of β-arrestin to CMKLR1.

Materials:

  • A stable cell line co-expressing human CMKLR1 and a β-arrestin fusion protein (e.g., with a reporter enzyme like β-galactosidase).

  • Chemerin (the natural agonist for CMKLR1).

  • Test compound (e.g., this compound) and known antagonists.

  • Cell culture medium and plates.

  • A substrate for the reporter enzyme that produces a detectable signal (e.g., chemiluminescent or fluorescent).

  • A plate reader capable of detecting the signal.

Procedure:

  • Cell Plating: Seed the engineered cells in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For agonist mode, this is the only addition. For antagonist mode, pre-incubate the cells with the test compound for a specific duration (e.g., 30 minutes).

  • Agonist Stimulation (for antagonist mode): Add a fixed concentration of chemerin (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells pre-incubated with the test compound.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the reporter enzyme substrate to the wells according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the concentration of the test compound. For antagonists, calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the chemerin-induced signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive binding assay, which is a fundamental method for determining the binding affinity of a compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Target Receptor/Enzyme Mix Mix Receptor, Labeled Ligand, and Test Compound Receptor->Mix Ligand Labeled Ligand/Substrate Ligand->Mix Compound Test Compound Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Detect Detect Signal from Bound Ligand Separate->Detect Analyze Analyze Data (e.g., IC50) Detect->Analyze

Caption: Workflow of a competitive binding assay.

Discussion and Conclusion

The independent verification of a compound's binding affinity is a cornerstone of preclinical drug discovery. The data presented in this guide indicates that this compound and its analog alpha-NETA are effective ligands for both ChAT and CMKLR1. However, the variability in reported binding affinities underscores the necessity for standardized assay conditions to ensure data comparability across different studies.

For researchers, the provided protocols offer a foundational framework for designing and conducting experiments to independently verify these findings. The comparative data tables serve as a valuable resource for selecting appropriate tool compounds and for contextualizing experimental results. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective modulators of cholinergic and inflammatory pathways.

References

Beta-NETA: A Tale of Two Targets in the Quest for Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of oncology is one of continuous exploration for novel therapeutic avenues. In this context, the compound beta-NETA presents a compelling case, operating through a dual mechanism of action as an inhibitor of choline acetyltransferase (ChAT) and an antagonist of chemokine-like receptor-1 (CMKLR1). While direct comparative efficacy data for this compound across a wide range of cancer types remains nascent, a growing body of preclinical evidence for compounds targeting these pathways, particularly in neuroblastoma, offers a glimpse into its potential.

This guide synthesizes the current understanding of this compound's mechanisms and presents available experimental data for its close analogue, alpha-NETA, to provide a framework for its potential application in oncology.

Dual-Pronged Attack: The Mechanisms of this compound

This compound's potential as an anti-cancer agent stems from its ability to simultaneously disrupt two distinct cellular signaling pathways implicated in tumor progression:

  • Choline Acetyltransferase (ChAT) Inhibition: ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh). Beyond its role in the nervous system, a growing body of evidence reveals that many non-neuronal cells, including various cancer cells, produce and utilize ACh as a local signaling molecule to promote proliferation and survival. By inhibiting ChAT, this compound can disrupt this autocrine/paracrine signaling loop, thereby impeding tumor growth. This mechanism is being explored as a therapeutic strategy in cancers like neuroblastoma and lung adenocarcinoma.[1][2]

  • Chemokine-like Receptor-1 (CMKLR1) Antagonism: CMKLR1, also known as ChemR23, is a G protein-coupled receptor activated by the chemoattractant protein chemerin. The chemerin/CMKLR1 axis is involved in various physiological processes, including inflammation and immune cell trafficking. In the context of cancer, this axis can play a multifaceted role, influencing the tumor microenvironment and promoting tumor growth and metastasis.[3][4][5] As a CMKLR1 antagonist, this compound can interfere with these pro-tumoral signals. The therapeutic potential of CMKLR1 antagonists is being investigated in a variety of cancers.[3]

Efficacy in Neuroblastoma: Insights from the Analogue Alpha-NETA

While specific studies on this compound's efficacy in different cancer types are limited, research on its isomer, alpha-NETA, provides significant insights, particularly in the context of neuroblastoma, a challenging pediatric cancer.

A key study demonstrated that alpha-NETA, a potent CMKLR1 antagonist, reduces the viability and clonogenicity of neuroblastoma cell lines and impairs tumor growth in a xenograft mouse model.[6][7]

In Vitro Efficacy of Alpha-NETA in Neuroblastoma Cell Lines

The study investigated the effect of alpha-NETA on the viability of four human neuroblastoma cell lines. A dose-dependent decrease in cell viability was observed after 72 hours of treatment.

Cell LineIC50 of Alpha-NETA (µM)
SK-N-AS7.49
SH-SY5Y6.28
SK-N-BE(2)4.93
SK-N-DZ3.87
Data from Tümmler et al., 2017. IC50 values represent the concentration of alpha-NETA required to inhibit cell viability by 50%.

Furthermore, alpha-NETA was shown to inhibit the colony-forming ability of neuroblastoma cells in a dose-dependent manner, with complete inhibition at a concentration of 5µM.[7]

In Vivo Efficacy of Alpha-NETA in a Neuroblastoma Mouse Model

In a preclinical in vivo model, daily treatment with alpha-NETA resulted in impaired tumor growth of neuroblastoma xenografts in nude mice.[6][7] This finding underscores the potential of targeting the CMKLR1 pathway in suppressing neuroblastoma progression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Neuroblastoma cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with increasing concentrations of alpha-NETA (0.313-10µM) for 72 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at a specific wavelength to determine cell viability.

Clonogenicity Assay (Colony Formation Assay)

  • Neuroblastoma cells were seeded at a low density in 6-well plates.

  • Cells were treated with different concentrations of alpha-NETA.

  • The medium was changed every 3-4 days with fresh medium containing the respective treatment.

  • After a designated period (e.g., 10-14 days), colonies were fixed and stained with crystal violet.

  • The number of colonies was counted to assess the colony-forming ability.

In Vivo Xenograft Study

  • Human neuroblastoma cells (e.g., SK-N-AS) were injected subcutaneously into the flank of immunodeficient mice.

  • Once tumors were established, mice were randomized into treatment and control groups.

  • The treatment group received daily intraperitoneal injections of alpha-NETA.

  • The control group received vehicle injections.

  • Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language.

Cholinergic Signaling in Cancer cluster_synthesis Acetylcholine Synthesis cluster_signaling Autocrine/Paracrine Signaling cluster_inhibition Inhibition by this compound Choline Choline ChAT ChAT Choline->ChAT Substrate ACh ACh ChAT->ACh Catalyzes ACh_secreted Secreted ACh AChR Acetylcholine Receptor (on cancer cell) ACh_secreted->AChR Binds to Proliferation_Survival Increased Proliferation & Survival AChR->Proliferation_Survival Activates beta_NETA This compound beta_NETA->ChAT Inhibits CMKLR1 Signaling in Cancer Chemerin Chemerin CMKLR1 CMKLR1 Receptor (on cancer/immune cells) Chemerin->CMKLR1 Binds to & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, Akt) CMKLR1->Downstream_Signaling Initiates Tumor_Progression Tumor Progression (Growth, Metastasis, Angiogenesis) Downstream_Signaling->Tumor_Progression Promotes beta_NETA This compound beta_NETA->CMKLR1 Antagonizes Experimental_Workflow_alpha_NETA cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuroblastoma Cell Lines Treatment_Viability Treat with alpha-NETA (Dose-Response) Cell_Culture->Treatment_Viability Treatment_Clonogenicity Treat with alpha-NETA Cell_Culture->Treatment_Clonogenicity MTT_Assay MTT Assay for Cell Viability Treatment_Viability->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Data Analysis Colony_Formation_Assay Colony Formation Assay Treatment_Clonogenicity->Colony_Formation_Assay Clonogenicity_Assessment Assess Clonogenicity Colony_Formation_Assay->Clonogenicity_Assessment Data Analysis Xenograft Establish Neuroblastoma Xenografts in Mice Treatment_InVivo Daily Treatment with alpha-NETA Xenograft->Treatment_InVivo Tumor_Measurement Measure Tumor Volume Treatment_InVivo->Tumor_Measurement Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy_Evaluation Data Analysis

References

Validating the Specificity of α-NETA for the Chemerin Receptor CMKLR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the small molecule antagonist, 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA), for the chemerin receptor CMKLR1 (ChemR23). Through a detailed comparison with other available antagonists and supporting experimental data, this document serves as a crucial resource for researchers investigating the chemerin/CMKLR1 signaling axis.

Introduction to α-NETA and the Chemerin System

Chemerin, a chemoattractant protein, exerts its biological functions through three receptors: Chemokine-Like Receptor 1 (CMKLR1), G protein-coupled receptor 1 (GPR1), and the atypical chemokine receptor CCRL2. While CMKLR1 is considered the primary signaling receptor, GPR1 also exhibits signaling capabilities, and CCRL2 is thought to function mainly as a non-signaling receptor that presents chemerin to CMKLR1.[1][2][3] The development of selective antagonists is crucial for dissecting the specific roles of these receptors in various physiological and pathological processes. α-NETA has emerged as a widely used tool to probe the function of CMKLR1. This guide critically evaluates its specificity.

Comparative Analysis of CMKLR1 Antagonists

The specificity of a pharmacological tool is paramount for accurate interpretation of experimental results. Here, we compare the inhibitory potency of α-NETA with other known CMKLR1 antagonists.

AntagonistTargetAssay TypeIC50 / pA2Reference
α-NETA CMKLR1 β-arrestin2 RecruitmentIC50: 375 nM[4]
GPR1β-arrestin2 RecruitmentIC50: 3.4 µM[4]
CXCR7β-arrestin2 RecruitmentIC50: >10 µM[4]
Choline Acetyltransferase (ChAT)Enzyme ActivityIC50: 9 µM[4]
CCX832 CMKLR1 β-arrestin RecruitmentpA2: 8.32[5]
GPR1β-arrestin RecruitmentNo effect[5]
VU0514009 CMKLR1 Calcium MobilizationEC50: 2 nM[6]

Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. The structure of CCX832 is not publicly disclosed.[7][8]

Experimental Protocols for Specificity Validation

Accurate determination of antagonist specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize CMKLR1 antagonists.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.

Principle: Agonist binding to CMKLR1 induces a conformational change, leading to G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains. This phosphorylation creates a binding site for β-arrestin. In this assay, CMKLR1 and β-arrestin are tagged with complementary enzyme fragments (e.g., from β-galactosidase). Upon recruitment, the fragments come into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., luminescence).

Protocol Outline:

  • Cell Culture: Use a cell line stably co-expressing CMKLR1 fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.

  • Assay Plate Preparation: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist (e.g., α-NETA).

  • Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a known CMKLR1 agonist (e.g., chemerin) at a concentration that elicits a submaximal response (typically EC80).

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagent containing the enzyme substrate.

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to controls (vehicle and maximal agonist response) and calculate the IC50 value for the antagonist.[9][10][11][12]

G β-Arrestin Recruitment Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Seed CMKLR1/β-arrestin -tagged cells in a 384-well plate C Add antagonist to cells and incubate A->C B Prepare serial dilutions of antagonist (α-NETA) B->C D Add CMKLR1 agonist (e.g., chemerin) C->D E Incubate to allow for β-arrestin recruitment D->E F Add detection reagent (substrate) E->F G Measure luminescent signal F->G H Calculate IC50 value G->H

Caption: Workflow for a β-arrestin recruitment assay. (Max Width: 760px)

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration, a downstream event of CMKLR1 activation.

Principle: CMKLR1 is coupled to the Gi/o family of G proteins. Upon agonist binding, the Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye.[13]

Protocol Outline:

  • Cell Culture: Use a cell line expressing CMKLR1. For Gi-coupled receptors, co-expression of a promiscuous G-protein like Gα16 may be necessary to redirect the signal to the PLC pathway.

  • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the antagonist.

  • Assay: Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Baseline Reading: Establish a stable baseline fluorescence reading.

  • Antagonist Addition: The instrument adds the antagonist to the wells.

  • Agonist Addition: After a short pre-incubation with the antagonist, the instrument adds the CMKLR1 agonist.

  • Fluorescence Monitoring: Continuously record the fluorescence signal before and after agonist addition.

  • Data Analysis: Calculate the change in fluorescence and determine the IC50 of the antagonist.[14][15][16][17]

G Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution in FLIPR cluster_analysis Data Analysis A Seed CMKLR1-expressing cells in a multi-well plate B Load cells with a calcium-sensitive dye A->B C Establish baseline fluorescence B->C D Add antagonist (α-NETA) C->D E Add CMKLR1 agonist (chemerin) D->E F Record fluorescence changes E->F G Calculate change in fluorescence intensity F->G H Determine antagonist IC50 G->H

Caption: Workflow for a calcium mobilization assay. (Max Width: 760px)

Transwell Cell Migration Assay

This assay assesses the ability of an antagonist to block the chemotactic response of CMKLR1-expressing cells towards a chemerin gradient.

Principle: The assay uses a two-chamber system separated by a porous membrane. CMKLR1-expressing cells are placed in the upper chamber, and a chemoattractant (chemerin) is placed in the lower chamber. The antagonist is added to the upper chamber with the cells. Cells that migrate through the pores in response to the chemoattractant are stained and counted.

Protocol Outline:

  • Cell Preparation: Culture CMKLR1-expressing cells and starve them in serum-free medium for several hours.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing the chemoattractant (e.g., chemerin) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of the antagonist (α-NETA) and add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 4-24 hours) at 37°C to allow for migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a dye such as crystal violet.

  • Cell Counting: Count the number of stained, migrated cells in several fields of view under a microscope.

  • Data Analysis: Quantify the inhibition of migration by the antagonist compared to the vehicle control.[18][19][20][21][22]

G Transwell Migration Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Starve CMKLR1-expressing cells C Add cells and antagonist (α-NETA) to the upper chamber (insert) A->C B Add chemoattractant (chemerin) to the lower chamber B->C D Incubate to allow cell migration C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells F->G H Quantify inhibition of migration G->H

Caption: Workflow for a transwell cell migration assay. (Max Width: 760px)

Signaling Pathways of Chemerin Receptors

Understanding the signaling pathways of CMKLR1 and its related receptors, GPR1 and CCRL2, is essential for interpreting the effects of antagonists.

CMKLR1 Signaling Pathway

Activation of CMKLR1 by chemerin initiates several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration, proliferation, and survival. α-NETA has been shown to inhibit these pathways.[4][23]

G CMKLR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Chemerin Chemerin CMKLR1 CMKLR1 Chemerin->CMKLR1 binds Gi Gi/o CMKLR1->Gi activates beta_arrestin β-arrestin CMKLR1->beta_arrestin recruits alpha_NETA α-NETA alpha_NETA->CMKLR1 inhibits PLC PLC Gi->PLC activates PI3K PI3K Gi->PI3K activates MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Akt Akt PI3K->Akt activates

Caption: CMKLR1 signaling cascade upon chemerin binding. (Max Width: 760px)

GPR1 and CCRL2
  • GPR1: This receptor also binds chemerin and can signal through β-arrestin recruitment and activate the RhoA/ROCK pathway. However, its ability to induce calcium mobilization and ERK phosphorylation is significantly weaker than that of CMKLR1.[2][24]

  • CCRL2: This is an atypical chemokine receptor that binds chemerin but does not appear to initiate classical downstream signaling cascades. Its primary role is thought to be in presenting chemerin to CMKLR1-expressing cells, thereby localizing and enhancing the chemerin signal.[1][2][3][25]

G Chemerin Receptor Family Overview cluster_cmklr1 CMKLR1 cluster_gpr1 GPR1 cluster_ccrl2 CCRL2 Chemerin Chemerin CMKLR1_node Strong Signaling: - Ca²⁺ Mobilization - MAPK/ERK - PI3K/Akt - β-arrestin Recruitment Chemerin->CMKLR1_node binds GPR1_node Weak/Biased Signaling: - β-arrestin Recruitment - RhoA/ROCK - Weak Ca²⁺/ERK Chemerin->GPR1_node binds CCRL2_node Non-signaling: - Chemerin Presentation Chemerin->CCRL2_node binds

Caption: Functional overview of the three chemerin receptors. (Max Width: 760px)

Conclusion

The available data indicates that α-NETA is a potent antagonist of CMKLR1. However, it exhibits approximately 10-fold lower potency for the related receptor GPR1 and also inhibits other targets such as choline acetyltransferase at higher concentrations. While α-NETA is a valuable tool for studying CMKLR1-mediated processes, researchers should be mindful of its off-target effects, especially when using it at higher concentrations. For studies requiring very high specificity, alternative antagonists like CCX832, if accessible, may offer an advantage due to their reported higher selectivity for CMKLR1 over GPR1. The detailed protocols and comparative data provided in this guide should aid in the design of well-controlled experiments and the accurate interpretation of their results in the context of the complex chemerin signaling system.

References

Unraveling the Cholinesterase Inhibition Potential of Beta-NETA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between novel compounds and critical enzymes is paramount. This guide addresses the topic of beta-NETA and its potential weak inhibitory effects on cholinesterase. Initial investigations revealed no specific compound registered under the name "this compound" in scientific literature. It is hypothesized that "this compound" may be a colloquial or less common term for N-ethyl-3,4-methylenedioxyamphetamine (MDEA) , a compound structurally related to MDMA.

While direct studies quantifying the cholinesterase inhibitory activity of MDEA are not available, research on the closely related compound 3,4-methylenedioxymethamphetamine (MDMA) has indicated a significant inhibition of acetylcholinesterase (AChE) activity in human abusers[1]. This finding suggests that other amphetamine derivatives, such as MDEA, might exhibit similar properties, although likely with varying potencies.

To provide a framework for what constitutes "weak" inhibition, this guide presents a comparative table of known cholinesterase inhibitors with their corresponding half-maximal inhibitory concentration (IC50) values. A higher IC50 value is indicative of weaker inhibition.

Comparative Analysis of Cholinesterase Inhibitors

The potency of a cholinesterase inhibitor is commonly expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below showcases a range of compounds, from potent inhibitors used in the treatment of Alzheimer's disease to substances with weaker inhibitory effects.

CompoundTarget EnzymeIC50 Value (µM)Potency
DonepezilAcetylcholinesterase0.0058Very Strong
TacrineAcetylcholinesterase0.095Very Strong
GalantamineAcetylcholinesterase0.575Strong
RivastigmineAcetylcholinesterase9.12Moderate
OndansetronAcetylcholinesterase33Weak
Various Salicylanilide (thio)carbamatesAcetylcholinesterase38.9 - 89.7[2]Weak
TrigonellineAcetylcholinesterase233[2]Very Weak

This table includes data from various sources to provide a broad comparison.

Experimental Protocol: The Ellman's Method

The most widely used method to determine cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues[3][4][5][6][7]. This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Assay:

The Ellman's method measures the activity of acetylcholinesterase based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the colored product, which is quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine Iodide (ATCI) solution

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compound (e.g., this compound/MDEA) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader

  • 96-well microplates

Procedure for Inhibition Assay:

  • Reagent Preparation: Prepare fresh solutions of all reagents on the day of the experiment.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate Buffer

    • Test compound at various concentrations (or solvent for control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Gently mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Logical Framework for Investigating this compound's Cholinesterase Inhibition

The following diagram illustrates the logical process and the current state of research regarding the cholinesterase inhibitory properties of this compound (hypothesized as MDEA).

G cluster_0 Hypothesis cluster_1 Evidence cluster_2 Conclusion beta_NETA Is this compound (MDEA) a cholinesterase inhibitor? direct_evidence Direct Evidence: IC50 values for MDEA beta_NETA->direct_evidence Search for quantitative data indirect_evidence Indirect Evidence: MDMA inhibits AChE in vivo beta_NETA->indirect_evidence Investigate related compounds conclusion Further research is needed to confirm and quantify the weak inhibition. direct_evidence->conclusion No studies found indirect_evidence->conclusion Suggests potential for weak inhibition

Logical flow of the investigation into this compound's cholinesterase inhibition.

References

Comparative Analysis of beta-NETA and its Metabolites: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a direct comparative study detailing the pharmacological, toxicological, and metabolic properties of beta-NETA and its specific metabolites is not feasible due to the absence of publicly available scientific literature identifying and characterizing these metabolites.

This compound (N-desethyl-N-tert-butyl-N'-[2-(3-isothiocyanatophenyl)ethyl]-N'-ethylurea) is recognized as a potent inhibitor of choline acetyltransferase (ChAT) and an antagonist of the chemokine-like receptor 1 (CMKLR1). While its primary activities have been delineated, the metabolic fate of this compound within biological systems remains uncharacterized in published research. Metabolic processes are crucial in determining the overall efficacy and safety of a compound, as metabolites can exhibit their own distinct biological activities, which may be similar to, different from, or even contrary to the parent compound.

The typical metabolic pathways for a molecule like this compound would likely involve Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. For this compound, potential Phase I metabolic transformations could include:

  • Oxidation of the alkyl groups (N-desethyl, N-tert-butyl, N'-ethyl).

  • Hydrolysis of the urea linkage.

  • Reduction of the isothiocyanate group.

Following Phase I metabolism, the resulting metabolites would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

A hypothetical metabolic pathway for this compound is proposed below. It is important to emphasize that this pathway is speculative and awaits experimental validation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism betaNETA This compound Oxidation Oxidative Metabolites (e.g., Hydroxylation of alkyl groups) betaNETA->Oxidation Hydrolysis Hydrolytic Metabolites (Cleavage of urea linkage) betaNETA->Hydrolysis Reduction Reductive Metabolites (e.g., Conversion of isothiocyanate) betaNETA->Reduction Conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) Oxidation->Conjugates Hydrolysis->Conjugates Reduction->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Hypothetical metabolic pathway of this compound.

To conduct a comprehensive comparative study as requested, the following experimental data would be essential:

Data Presentation: Quantitative Comparison (Illustrative Example)

Should the metabolites of this compound be identified and characterized, their properties could be summarized as shown in the hypothetical table below.

CompoundTarget Affinity (IC50/Ki, nM)Metabolic Stability (t½, min)Cytotoxicity (CC50, µM)
This compound Data UnavailableData UnavailableData Unavailable
Metabolite 1 Data UnavailableData UnavailableData Unavailable
Metabolite 2 Data UnavailableData UnavailableData Unavailable
Metabolite 3 Data UnavailableData UnavailableData Unavailable

Experimental Protocols

Detailed methodologies would be required for a thorough comparison. The following outlines the types of experiments that would be necessary.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolites of this compound.

  • Methodology:

    • Incubate this compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse).

    • Utilize a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the specific enzymes responsible for oxidative metabolism.

    • Analyze the incubation mixtures using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to detect and structurally elucidate the metabolites.

Pharmacological Activity Assays
  • Objective: To compare the biological activity of this compound and its identified metabolites.

  • Methodology:

    • Synthesize the identified major metabolites.

    • Perform in vitro assays to determine their inhibitory activity against choline acetyltransferase and their antagonistic activity at the CMKLR1 receptor.

    • Conduct cell-based assays to assess their functional effects, such as measuring changes in downstream signaling pathways.

Toxicology Studies
  • Objective: To evaluate and compare the cytotoxic profiles of this compound and its metabolites.

  • Methodology:

    • Treat various cell lines (e.g., HepG2 for liver toxicity) with increasing concentrations of this compound and its metabolites.

    • Assess cell viability using standard assays such as the MTT or LDH release assay to determine the 50% cytotoxic concentration (CC50).

Future Directions

The field would greatly benefit from studies focused on the metabolic profiling of this compound. Such research would not only identify its metabolites but also enable a comprehensive understanding of its overall pharmacological and toxicological profile. This would involve:

  • Metabolite Identification: Conducting in vitro and in vivo studies to identify the major metabolites of this compound.

  • Chemical Synthesis: Synthesizing the identified metabolites in sufficient quantities for biological testing.

  • Comparative Biological Evaluation: Performing a head-to-head comparison of the pharmacological and toxicological properties of this compound and its metabolites.

Until such data becomes available, any discussion on the comparative properties of this compound and its metabolites remains speculative. The scientific community awaits further research to elucidate the metabolic fate of this compound.

Safety Operating Guide

Navigating the Disposal of beta-NETA: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of beta-Naphthoylethyltrimethylammonium (beta-NETA), a choline acetyltransferase (ChAT) inhibitor and a potent chemokine-like receptor-1 (CMKLR1) antagonist.

Immediate Safety and Handling Precautions

Given that this compound is an acetylcholinesterase inhibitor, it should be handled with care to prevent potential neurotoxic effects.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Use nitrile or other chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of creating aerosols or dust, a properly fitted respirator should be used within a chemical fume hood.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Spill Response:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Contain the spill using absorbent pads or other suitable materials.

  • All materials used for cleanup must be collected and disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]

  • Waste Segregation: All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be kept separate from other laboratory waste streams.[2][3]

  • Containerization:

    • Solid Waste: Collect in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent leaks.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "beta-Naphthoylethyltrimethylammonium," and any other relevant hazard warnings (e.g., "Toxic," "Neurotoxin").[2]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Quantitative Data Summary

As no specific SDS for this compound is available, the following table provides general guidance for the management of hazardous chemical waste. These are illustrative and must be confirmed with your institution's specific waste management plan.

Waste TypeContainer TypeLabeling RequirementsStorage Location
Solid this compound Waste Leak-proof, chemically resistant, with a secure lid."Hazardous Waste," "this compound," "Toxic"Designated, secure, and well-ventilated secondary containment.
Liquid this compound Waste Shatter-resistant, chemically compatible, with a screw-top cap."Hazardous Waste," "this compound," "Toxic," and list of solvents.Designated, secure, and well-ventilated secondary containment.

Experimental Protocols

Detailed experimental protocols for the handling and disposal of this compound are not available due to the absence of a specific SDS. The disposal workflow provided below is based on general laboratory chemical waste guidelines.

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste Solid Waste Segregated Solid Waste Container Segregated Solid Waste Container Solid Waste->Segregated Solid Waste Container Collect Liquid Waste Liquid Waste Segregated Liquid Waste Container Segregated Liquid Waste Container Liquid Waste->Segregated Liquid Waste Container Collect Labeled Waste Labeled Waste Segregated Solid Waste Container->Labeled Waste Label Segregated Liquid Waste Container->Labeled Waste Label Secure Storage Secure Storage Labeled Waste->Secure Storage Store EHS Pickup EHS Pickup Secure Storage->EHS Pickup Arrange Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal Transport

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Handling of beta-Naltrexamine (beta-NETA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of beta-Naltrexamine (beta-NETA), a potent opioid receptor antagonist. Given the absence of a comprehensive Safety Data Sheet (SDS) with specific handling protocols for this compound, this document incorporates best practices for handling potent pharmaceutical compounds, including other opioids, to ensure a high margin of safety. Adherence to these procedures is paramount to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Analogy to Potent Opioids
Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table summarizes recommended PPE based on the nature of the work.

Activity Required PPE Specifications and Best Practices
Low-Risk Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)Gloves: Double nitrile gloves • Eye Protection: Safety glasses with side shields • Lab Coat: Standard laboratory coatChange outer gloves immediately upon contamination.
Moderate-Risk Activities (e.g., preparing solutions, manipulations that may generate dust)Gloves: Double nitrile gloves, powder-free. Consider gloves rated for chemotherapy drugs (ASTM D6978). • Eye/Face Protection: Safety goggles and a face shield, or a full-face respirator. • Body Protection: Disposable gown with tight-fitting cuffs. • Respiratory Protection: A NIOSH-approved N95, P100, or R100 filtering facepiece respirator (FFR). A fit test is required for tight-fitting respirators.[1]Work should be performed in a certified chemical fume hood or a ventilated balance enclosure.
High-Risk Activities (e.g., handling large quantities of powder, potential for aerosolization)Gloves: Double nitrile gloves, powder-free, with high chemical resistance. • Eye/Face Protection: Full-face respirator. • Body Protection: Chemical-resistant disposable coveralls. • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is the industry standard for non-sterile pharmaceutical production.[2]These activities should be conducted in a designated potent compound handling area with appropriate engineering controls.

Glove Selection:

Glove Material Protection Against Considerations
Nitrile Solvents, oils, greases, some acids and bases.[3]Preferred for handling potent pharmaceutical powders due to good chemical resistance and tear indication.[3][4][5] Powder-free versions are recommended to prevent aerosolization of contaminants.[5]
Neoprene Acids, caustics, oils, and solvents.[6]Offers good chemical resistance but may be less resistant to cuts than nitrile.[6]
Latex Biological and water-based materials.Not recommended for handling chemicals and can cause allergic reactions.[3][6]
Experimental Protocols: Safe Handling and Decontamination

Handling Powdered this compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable bench protectors.

  • Weighing: Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize dust generation.

  • Post-Handling: After handling, wipe down all surfaces with an appropriate deactivating solution (e.g., a solution of bleach, followed by a rinse with water, or a commercially available decontaminant). Dispose of all contaminated materials as hazardous waste.

Decontamination Procedure:

  • In case of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Work from the outside of the spill inwards, gently cleaning the area with a deactivating solution.

  • All materials used for cleanup must be disposed of as hazardous waste.

Operational and Disposal Plans

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

Waste Stream Container Type Description
Hazardous Chemical Waste Black Containers[7]Bulk quantities of this compound, heavily contaminated items, and any syringes with residual volume.[7]
Trace Contaminated Waste Yellow Containers[7]Items with trace amounts of contamination, such as used PPE (gloves, gowns), bench protectors, and empty vials.[7]
Sharps Waste Red Containers[7]Needles and other sharps that are completely empty of the drug.[7] Needles should not be recapped.[7]

Disposal Protocol:

  • Segregation: Segregate waste at the point of generation into the appropriate, clearly labeled containers.

  • Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents.

  • Storage: Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA).

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Incineration is the preferred method for destroying potent pharmaceutical compounds.[8] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[7][9]

Visual Workflow Guides

PPE Selection Workflow for Handling this compound

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task risk_assessment Risk Assessment: Potential for Aerosolization? start->risk_assessment low_risk Low Risk (e.g., handling sealed containers) risk_assessment->low_risk No moderate_risk Moderate Risk (e.g., preparing solutions) risk_assessment->moderate_risk Possible high_risk High Risk (e.g., handling bulk powder) risk_assessment->high_risk Likely ppe_low PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat low_risk->ppe_low ppe_moderate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown - N95/P100 Respirator moderate_risk->ppe_moderate ppe_high PPE: - Double Nitrile Gloves - Full-Face Respirator or PAPR - Chemical-Resistant Coveralls high_risk->ppe_high end Proceed with Task ppe_low->end ppe_moderate->end ppe_high->end

Caption: A flowchart for selecting appropriate PPE when working with this compound.

Waste Disposal Workflow for this compound

Waste_Disposal_Workflow Waste Disposal Workflow for this compound start Start: Generate Waste waste_type Identify Waste Type start->waste_type bulk_chemical Bulk/Grossly Contaminated waste_type->bulk_chemical Chemical trace_contaminated Trace Contaminated PPE/Supplies waste_type->trace_contaminated PPE/Supplies sharps Empty Sharps waste_type->sharps Sharps container_bulk Place in Black Hazardous Waste Container bulk_chemical->container_bulk container_trace Place in Yellow Trace Waste Container trace_contaminated->container_trace container_sharps Place in Red Sharps Container sharps->container_sharps label_waste Label Container with Hazardous Waste Tag container_bulk->label_waste container_trace->label_waste container_sharps->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange Pickup by EHS/ Licensed Contractor store_waste->dispose_waste end End of Process dispose_waste->end

Caption: A step-by-step guide for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.